MOC-Val-OH
Beschreibung
The exact mass of the compound (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVHPDFGLDQKU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449173 | |
| Record name | (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74761-42-5 | |
| Record name | N-(Methoxycarbonyl)-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74761-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-((Methoxycarbonyl)amino)-3- methylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(methoxycarbonyl)-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
MOC-Val-OH: A Technical Guide for Biochemical and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to MOC-Val-OH
N-(Methoxycarbonyl)-L-valine, commonly abbreviated as this compound, is a protected amino acid derivative of L-valine. In this compound, the amino group of L-valine is protected by a methoxycarbonyl (MOC) group. This protection strategy is crucial in synthetic chemistry, particularly in peptide synthesis and the development of pharmaceuticals, as it prevents unwanted reactions at the amino terminus while the carboxyl group is activated for coupling.[1] this compound serves as a key building block for the controlled, stepwise synthesis of peptides and other complex organic molecules.[1][2]
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[3] Its solubility in polar solvents like water and methanol (B129727) is a key characteristic for its use in various reaction conditions.[1] The presence of the MOC protecting group modifies the overall properties of the valine molecule, influencing its reactivity and solubility.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C7H13NO4 | [3][4] |
| Molecular Weight | 175.18 g/mol | [3] |
| Appearance | White to Almost white powder to crystal | [3] |
| Purity | >98.0% (T)(HPLC) | [3] |
| CAS Number | 74761-42-5 | [3][4] |
Core Applications in Biochemistry and Drug Development
The primary application of this compound lies in its role as a protected amino acid for peptide synthesis. The MOC group serves as a temporary shield for the amino group, allowing for the selective formation of a peptide bond between the carboxyl group of this compound and the amino group of another amino acid. While less common than the widely used Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups, the MOC group offers an alternative with its own specific deprotection conditions.[5][6]
A notable application of N-methoxycarbonyl valine is in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, lidepasvir. In the synthesis of this complex antiviral drug, N-methoxycarbonyl valine is acylated to both liberated nitrogen atoms of a core intermediate structure.[7]
Experimental Protocols
Synthesis of N-(Methoxycarbonyl)-L-valine
A documented method for the synthesis of this compound involves the reaction of L-valine with methyl chloroformate in the presence of a base.[8]
Materials:
-
L-valine
-
Methanol or Ethanol (B145695)
-
Methyl chloroformate
-
Hydrochloric acid or Phosphoric acid
-
Water
-
Reaction kettle equipped with a stirrer, dropping funnel, and temperature control
Procedure:
-
Add methanol or ethanol to the reaction kettle.
-
Sequentially add L-valine and triethylamine to the solvent.
-
Raise the temperature of the reaction mixture to 55-65 °C.
-
Dropwise, add methyl chloroformate to the reaction kettle. The molar ratio of L-valine to methyl chloroformate should be between 1:2.52 and 1:3.
-
Allow the reaction to proceed for 10-15 hours at 55-65 °C.
-
After the reaction is complete, perform decompression distillation and concentration until the mixture becomes a pulp.
-
Add water to the pulp.
-
Adjust the pH of the solution to 1.0-2.0 using hydrochloric acid or phosphoric acid to induce crystal separation.
-
Collect the resulting crystals of N-(methoxycarbonyl)-L-valine.
General Workflow for Peptide Synthesis Incorporating this compound
The following is a generalized workflow for solid-phase peptide synthesis (SPPS) where a MOC-protected amino acid like this compound would be incorporated. The specific deprotection conditions for the MOC group would need to be optimized for the particular peptide sequence and solid support used.
Table 2: Generalized Solid-Phase Peptide Synthesis (SPPS) Cycle
| Step | Procedure | Purpose |
| 1. Resin Swelling | The solid support resin is swelled in an appropriate solvent (e.g., DMF). | To prepare the resin for the first amino acid coupling. |
| 2. First Amino Acid Coupling | The C-terminal amino acid (with its amino group protected) is coupled to the resin. | To initiate the peptide chain on the solid support. |
| 3. Deprotection | The protecting group on the N-terminus of the resin-bound amino acid is removed. | To expose the amino group for the next coupling reaction. |
| 4. Washing | The resin is washed with solvent to remove excess reagents and byproducts. | To ensure a clean reaction environment for the next step. |
| 5. Coupling of this compound | This compound is activated and coupled to the deprotected N-terminus of the growing peptide chain. | To add the valine residue to the peptide sequence. |
| 6. Washing | The resin is washed to remove unreacted this compound and coupling reagents. | To purify the resin-bound peptide. |
| 7. Repeat Cycle | Steps 3-6 are repeated for each subsequent amino acid to be added. | To elongate the peptide chain. |
| 8. Final Deprotection & Cleavage | All protecting groups are removed, and the completed peptide is cleaved from the resin. | To obtain the final, unprotected peptide. |
Visualizations
Synthesis of this compound
Caption: Synthesis pathway for this compound.
General Logic of Protected Amino Acid Use in SPPS
Caption: Role of this compound in the SPPS cycle.
Conclusion
This compound is a valuable, albeit less common, N-protected amino acid derivative for applications in peptide synthesis and medicinal chemistry. Its utility is demonstrated in the synthesis of complex pharmaceutical compounds like lidepasvir. While detailed quantitative data on its performance in peptide synthesis is not as readily available as for Fmoc or Boc protected counterparts, the fundamental principles of its use are well-understood within the context of established peptide chemistry workflows. Further research into the specific advantages and reaction kinetics of MOC-protected amino acids could expand their application in the development of novel therapeutics and biochemical tools.
References
- 1. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel deprotection method of Fmoc group under neutral hydrogenation conditions | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]
The Strategic Application of MOC-Val-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role and application of MOC-Val-OH, or (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid, in the intricate process of solid-phase peptide synthesis (SPPS). While less ubiquitous than the mainstream Fmoc and Boc protecting groups, the methoxycarbonyl (MOC) protecting group offers a distinct set of properties that can be strategically leveraged in peptide chemistry. This document provides a comprehensive overview of this compound, including its chemical characteristics, comparative performance data, detailed experimental protocols, and visual workflows to facilitate its integration into advanced peptide synthesis strategies.
Core Concepts: Understanding the MOC Protecting Group in the Context of SPPS
This compound is an N-terminally protected derivative of the amino acid valine.[1][2] In solid-phase peptide synthesis, the temporary blocking of the N-terminal α-amino group is essential to prevent unwanted side reactions, such as self-polymerization, and to ensure the controlled, sequential addition of amino acids to the growing peptide chain.[3][4][5] The MOC group, a simple carbamate, serves this protective function.
The choice of an N-terminal protecting group is a cornerstone of any SPPS strategy, dictating the conditions for deprotection and, consequently, the selection of orthogonal side-chain protecting groups.[3][4] The dominant strategies in modern SPPS are the Fmoc/tBu and Boc/Bn approaches.[4] The Fmoc group is labile to weak bases (e.g., piperidine), while the Boc group is removed by moderate acids (e.g., trifluoroacetic acid, TFA).[3][5][6] Understanding the cleavage conditions for the MOC group is therefore critical to establishing its orthogonality and potential advantages. While detailed studies on MOC group lability in the context of modern SPPS are not as prevalent as for Fmoc and Boc, the methoxycarbonyl group is generally known to be removable under specific conditions that can offer an alternative to the standard methods.
Chemical Structure of this compound
The chemical structure of this compound, systematically named (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid, is depicted below.
Caption: Chemical structure of this compound.
Data Presentation: Performance Metrics in SPPS
Quantitative data on the performance of this compound in SPPS is not as extensively documented as for its Fmoc- and Boc-protected counterparts. However, by drawing parallels with other sterically hindered amino acids and considering the general principles of peptide coupling, we can infer its expected performance characteristics. Valine, being a β-branched amino acid, can present steric challenges during coupling, potentially leading to lower efficiencies and slower reaction rates.
Comparative Properties of N-Terminal Protecting Groups
| Property | MOC (Methoxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Cleavage Condition | Stronger basic or acidic conditions than Fmoc/Boc, or specific reagents | Mild base (e.g., 20% piperidine (B6355638) in DMF)[3][5] | Mild to strong acid (e.g., TFA)[3][5] |
| Byproducts of Cleavage | Methanol, CO₂ | Dibenzofulvene (DBF) | Isobutylene, CO₂ |
| Monitoring of Deprotection | Less straightforward | UV absorbance of DBF adduct | Not directly monitored |
| Orthogonality | Potentially orthogonal to both Fmoc and Boc depending on cleavage method | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu)[3] | Orthogonal to base-labile and hydrogenolysis-cleavable groups |
| Relative Cost | Generally lower | Higher | Moderate |
Expected Coupling Efficiency with Various Reagents
The choice of coupling reagent is critical, especially for sterically hindered residues like valine.[7] The efficiency of coupling this compound is expected to follow trends similar to those observed for Fthis compound.
| Coupling Reagent Class | Example Reagents | Typical Coupling Time (min) | Expected Efficiency (%) | Key Considerations |
| Carbodiimides | DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective; risk of N-acylurea formation and racemization.[7] |
| Aminium/Uronium Salts | HBTU, HATU | 20 - 60 | 98 - >99.5 | Highly reactive, fast, and efficient, especially for hindered couplings.[7] Potential for guanidinylation of the N-terminus.[8] |
| Phosphonium Salts | PyBOP | 30 - 60 | 98 - 99 | Efficient with no risk of guanidinylation.[7] Byproducts can be challenging to remove. |
Data is extrapolated from typical performance with sterically hindered amino acids like Fmoc-Trp(Mts)-OH and general knowledge of SPPS.[7]
Racemization Propensity
Racemization at the α-carbon is a significant risk during the activation step of peptide coupling, particularly for amino acids like cysteine and histidine.[9][10] Urethane-based protecting groups, such as MOC, Fmoc, and Boc, are known to suppress this side reaction.[11] The extent of racemization is highly dependent on the coupling reagent and the presence of additives like HOBt or Oxyma, which act as racemization suppressants.[8][12] For this compound, the risk of racemization is expected to be low but should be empirically evaluated for a given coupling protocol.
Experimental Protocols
The following protocols are generalized for the use of an N-protected valine derivative in manual SPPS and should be optimized for specific sequences and scales.
Synthesis of this compound
(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid can be synthesized from L-valine.[13]
-
Dissolve L-valine and sodium carbonate in an aqueous sodium hydroxide (B78521) solution.
-
Cool the solution in an ice-water bath.
-
Add methyl chloroformate dropwise to the cooled solution.
-
Allow the reaction to stir at ambient temperature for several hours.
-
Wash the reaction mixture with a non-polar solvent (e.g., ether) to remove unreacted methyl chloroformate.
-
Acidify the aqueous phase with concentrated HCl to a pH of 1-2.
-
Extract the product into an organic solvent (e.g., CH₂Cl₂).
-
Dry the organic phase, filter, and concentrate in vacuo to yield this compound as a white solid.
General Protocol for Coupling this compound in SPPS
This protocol assumes a standard resin (e.g., Rink Amide resin) and the use of a carbodiimide (B86325) coupling strategy.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Deprotection of N-terminus: If starting from a pre-loaded resin with a different protecting group (e.g., Fmoc), perform the appropriate deprotection step (e.g., 20% piperidine in DMF for Fmoc). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a racemization suppressant such as HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Then, add the coupling reagent, for example, N,N'-diisopropylcarbodiimide (DIC) (3 equivalents), to the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be extended for a sterically hindered amino acid like valine.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.
Protocol for MOC Group Deprotection
The specific conditions for the cleavage of the MOC group can vary. It is generally more stable than the Boc group to acidolysis and more stable than the Fmoc group to basic conditions. Specific, optimized protocols for MOC deprotection in SPPS are not widely published. However, based on the chemistry of carbamates, strong acidic or basic conditions, or other specific reagents would be required. Researchers should perform small-scale trials to determine the optimal deprotection conditions for their specific peptide sequence and solid support.
Mandatory Visualizations
General Workflow for a Single Coupling Cycle in SPPS
The following diagram illustrates the key steps in a single cycle of amino acid addition in solid-phase peptide synthesis.
Caption: A generalized workflow for one cycle of solid-phase peptide synthesis.
Logical Relationship of Protecting Groups in Orthogonal Peptide Synthesis
This diagram illustrates the concept of orthogonality between different protecting groups used in SPPS, highlighting where the MOC group could potentially fit.
Caption: Orthogonality of protecting groups in SPPS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. (S)-2-((Methoxycarbonyl)aMino)-3-Methylbutanoic acid CAS#: 74761-42-5 [m.chemicalbook.com]
An In-depth Technical Guide to the Mechanism of Fmoc Protection of N-Methoxycarbonyl-L-valine (MOC-Val-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mechanism, experimental protocols, and key considerations for the 9-fluorenylmethoxycarbonyl (Fmoc) protection of N-Methoxycarbonyl-L-valine (MOC-Val-OH). This process is a crucial step in specialized peptide synthesis, where dual protection of the N-terminus is required. This document outlines the fundamental chemical principles, reaction pathways, and practical methodologies for achieving this transformation efficiently and with high purity.
Core Concepts and Mechanism
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[1][2] The substrate , this compound, is an L-valine derivative where the alpha-amino group is already protected by a methoxycarbonyl (Moc) group. The objective is to introduce an Fmoc group onto the same nitrogen atom, forming a di-protected amino acid derivative.
The reaction proceeds via a nucleophilic acyl substitution, a classic mechanism in organic chemistry. The nitrogen atom of the N-methoxycarbonyl group in this compound, although already part of a carbamate, retains sufficient nucleophilicity to attack the electrophilic carbonyl carbon of an Fmoc-donating reagent.
The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3] The reaction is typically carried out under Schotten-Baumann conditions, which involve a biphasic system or a polar aprotic solvent in the presence of a mild base.[1]
Mechanism with Fmoc-Cl:
-
Deprotonation (optional but helpful): In the presence of a base (e.g., sodium bicarbonate, triethylamine), the nitrogen atom of this compound becomes more nucleophilic.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of Fmoc-Cl.
-
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion (Cl⁻) as the leaving group.
-
Proton Transfer: A final proton transfer step, if necessary, yields the neutral Fmoc-MOC-Val-OH product.
Mechanism with Fmoc-OSu:
The mechanism with Fmoc-OSu is analogous, with the key difference being the nature of the leaving group. In this case, the N-hydroxysuccinimide anion is expelled, which is a better leaving group than the chloride ion and often leads to cleaner reactions with fewer side products.[4]
Signaling Pathways and Logical Relationships
The following diagram illustrates the general reaction pathway for the Fmoc protection of this compound.
Experimental Protocols
While a specific protocol for the Fmoc protection of this compound is not widely published, the following procedure is adapted from standard Schotten-Baumann conditions for the Fmoc protection of amino acids and is expected to be effective.[1][4]
Materials:
-
N-Methoxycarbonyl-L-valine (this compound)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of this compound: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc Reagent: While stirring vigorously at room temperature, add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Fmoc-MOC-Val-OH can be further purified by column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of Fmoc-MOC-Val-OH.
Quantitative Data Summary
Due to the limited availability of specific data for the Fmoc protection of this compound, the following table presents expected values based on analogous reactions with other amino acids. Actual results may vary and should be determined empirically.
| Parameter | Fmoc-Cl | Fmoc-OSu | Reference |
| Stoichiometry (Reagent:Substrate) | 1.05 : 1 | 1.05 : 1 | [1] |
| Base | NaHCO₃ / TEA | NaHCO₃ / TEA | [1][4] |
| Solvent System | Dioxane/H₂O or THF/H₂O | Dioxane/H₂O or THF/H₂O | [1] |
| Reaction Temperature | Room Temperature | Room Temperature | [1] |
| Reaction Time | 12-16 hours | 12-16 hours | [1] |
| Typical Yield | 85-95% | 90-98% | [5] |
| Purity (after work-up) | >95% | >97% | [5] |
Conclusion
The Fmoc protection of N-Methoxycarbonyl-L-valine is a straightforward yet crucial transformation for advanced peptide synthesis. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism. By following the detailed experimental protocol and workflow outlined in this guide, researchers, scientists, and drug development professionals can effectively synthesize Fmoc-MOC-Val-OH with high yield and purity. Careful control of reaction conditions and appropriate work-up procedures are key to achieving optimal results. This guide serves as a comprehensive resource for the successful implementation of this important synthetic step.
References
A Technical Guide to N-(Methoxycarbonyl)-L-valine (MOC-Val-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and applications of N-(Methoxycarbonyl)-L-valine (MOC-Val-OH), a key building block in synthetic chemistry. Designed for professionals in research and drug development, this document outlines its molecular characteristics, a general experimental protocol for its use in peptide synthesis, and a visual representation of the synthetic workflow.
Core Molecular Data
This compound is a derivative of the amino acid L-valine, featuring a methoxycarbonyl protecting group on the alpha-amino group. This modification makes it a valuable reagent in peptide synthesis and other areas of medicinal chemistry. The fundamental molecular data for this compound is summarized below.
| Property | Value |
| Molecular Weight | 175.18 g/mol |
| Molecular Formula | C₇H₁₃NO₄ |
| CAS Number | 74761-42-5 |
| Synonyms | MOC-L-Valine, (S)-2-((Methoxycarbonyl)Amino)-3-Methylbutanoic acid |
Applications in Synthesis
This compound is primarily utilized as a protected amino acid in solid-phase and solution-phase peptide synthesis.[1] The methoxycarbonyl (Moc) group serves as a stable protecting group for the amine terminus, preventing unwanted side reactions during the coupling of the carboxylic acid group to the free amine of another amino acid or a resin. Its applications extend to the synthesis of peptidomimetics and as a chiral building block in the development of novel pharmaceutical compounds.[1][2]
General Experimental Protocol: Peptide Coupling
The following is a generalized protocol for the use of this compound in a standard peptide coupling reaction using a carbodiimide (B86325) activating agent. This procedure is representative and may require optimization based on the specific substrate and desired product.
Materials:
-
This compound
-
Amino acid or peptide with a free amino group (H-Xaa-OR)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt or Oxyma (1.1 equivalents) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent, DCC or DIC (1.1 equivalents), to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Coupling: To the activated this compound solution, add the amino component (H-Xaa-OR) (1.0 equivalent) dissolved in a minimal amount of the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired dipeptide.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the peptide coupling reaction described above.
Caption: General workflow for a peptide coupling reaction using this compound.
References
In-depth Technical Guide to MOC-Val-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Core Summary
N-(Methoxycarbonyl)-L-valine (MOC-Val-OH) is a protected amino acid derivative that serves as a building block in peptide synthesis. The methoxycarbonyl (Moc) group on the alpha-amino function of valine prevents unwanted reactions during the coupling of the carboxylic acid group to the growing peptide chain. This guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its application in solid-phase peptide synthesis (SPPS). While protocols for its synthesis are available, a critical knowledge gap exists in the scientific literature regarding a standard, orthogonal deprotection method for the Moc group that is compatible with routine solid-phase peptide synthesis workflows.
Chemical Properties and Data
This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₄ | [1] |
| Molecular Weight | 175.18 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Purity (typical) | >98.0% (HPLC) | |
| Solubility | Soluble in polar organic solvents such as methanol (B129727), ethanol, and DMSO. |
Synthesis of this compound
This compound can be synthesized from L-valine by reacting it with methyl chloroformate in the presence of a base. A detailed experimental protocol is provided below, based on a patented synthesis method.[1]
Experimental Protocol: Synthesis of N-(Methoxycarbonyl)-L-valine[1]
Materials:
-
L-valine
-
Methanol
-
Methyl chloroformate
-
Hydrochloric acid or Phosphoric acid
-
Water
Procedure:
-
To a reaction kettle, add methanol (7.5 parts by weight relative to L-valine).
-
Add L-valine (1 part by weight) and triethylamine (0.25 parts by weight) to the methanol.
-
Heat the mixture to 60°C.
-
Slowly add methyl chloroformate (2.05 parts by weight) dropwise to the reaction mixture.
-
Maintain the reaction at 60°C for 12 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure at 40°C until it becomes a pulp-like consistency.
-
Add water (6 parts by weight) to the concentrated mixture.
-
Adjust the pH of the solution to 1.5 with hydrochloric acid.
-
Allow the product to crystallize at room temperature for 2 hours.
-
Isolate the crystalline product by centrifugation.
-
Dry the product to obtain N-(Methoxycarbonyl)-L-valine.
Quantitative Data from Synthesis:
| Parameter | Result | Reference |
| Yield | 130% (w/w based on L-valine) | [1] |
| Purity | >99% | [1] |
| Chiral Purity | >99.9% | [1] |
Application in Peptide Synthesis
This compound is utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Moc group serves the same function as the more common Fmoc (9-fluorenylmethoxycarbonyl) group by protecting the N-terminal amine during the coupling reaction.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound
The following diagram illustrates the general workflow for incorporating a this compound residue into a peptide chain on a solid support.
Caption: General workflow for SPPS using this compound.
Experimental Protocol: General Coupling of this compound in SPPS
This protocol outlines the general steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminally deprotected peptide
-
This compound
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for a few minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
The Challenge of MOC Group Deprotection
A significant challenge in the application of this compound in standard SPPS is the deprotection of the Methoxycarbonyl (Moc) group. Unlike the base-labile Fmoc group, which is readily cleaved by piperidine, the Moc group is a simple alkyl carbamate. Such groups are generally stable to the basic conditions used for Fmoc removal and the mild acidic conditions (e.g., dilute TFA) used for Boc removal.
Standard methods for the cleavage of simple carbamates often involve harsh conditions, such as strong acids (e.g., HBr in acetic acid), strong bases, or hydrogenolysis. These conditions are often incompatible with the solid-phase resin and the various protecting groups used for the side chains of other amino acids in the peptide sequence.
At present, there is a lack of established, mild, and orthogonal deprotection protocols for the N-Methoxycarbonyl group in the context of modern solid-phase peptide synthesis. This knowledge gap currently limits the widespread utility of this compound as a practical building block in routine peptide synthesis, as a reliable method for its selective removal to allow for chain elongation is not well-documented in publicly available scientific literature. Further research is required to develop a deprotection strategy that is efficient and compatible with the sensitive nature of peptides and the solid-phase methodology.
Logical Relationship of Protecting Group Strategies
The following diagram illustrates the concept of orthogonal protecting groups in peptide synthesis, highlighting the current challenge with this compound.
Caption: Orthogonality of protecting groups in SPPS.
References
Core Principles of MOC-Val-OH Chemistry: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The term "MOC-Val-OH" can be ambiguous and is often used to refer to two distinct chemical entities, each with significant but different applications in the field of drug development and chemical synthesis. This guide aims to elucidate the foundational principles of both interpretations: N-Methoxycarbonyl-L-valine and N-Fmoc-L-valine . The former is a critical building block in the synthesis of antiviral drugs, while the latter is a cornerstone of solid-phase peptide synthesis.
Part 1: N-Methoxycarbonyl-L-valine (this compound)
N-Methoxycarbonyl-L-valine, correctly abbreviated as this compound, is a derivative of the amino acid L-valine where the amino group is protected by a methoxycarbonyl group. This compound is a vital intermediate in the synthesis of several pharmaceuticals, most notably direct-acting antiviral agents used in the treatment of Hepatitis C.
Physicochemical Properties
A summary of the key quantitative data for N-Methoxycarbonyl-L-valine is presented below.
| Property | Value | Reference |
| CAS Number | 74761-42-5 | [1] |
| Molecular Formula | C₇H₁₃NO₄ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Melting Point | 109.0 to 113.0 °C | [1][2] |
| Boiling Point (Predicted) | 315.9 ± 25.0 °C at 760 mmHg | [1][2] |
| Water Solubility | Sparingly soluble (30 g/L at 25 °C) | [1][3] |
| Appearance | White to off-white crystalline powder | [2] |
Role in Antiviral Drug Synthesis
This compound is a key precursor in the manufacturing of Daclatasvir and Ledipasvir, both of which are potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[2][4] The methoxycarbonyl protecting group is crucial for controlled synthetic routes, preventing unwanted reactions at the amino group during the construction of these complex molecules.[2]
Mechanism of Action of Derived Drugs: NS5A Inhibition
Daclatasvir and Ledipasvir function by targeting the HCV NS5A protein, which is essential for viral RNA replication and the assembly of new virus particles (virions).[5][6][7] Specifically, they are thought to prevent the hyperphosphorylation of NS5A, a key step in the viral life cycle.[5] By inhibiting NS5A, these drugs effectively halt the replication of the hepatitis C virus.[8][9]
Experimental Protocol: Synthesis of N-Methoxycarbonyl-L-valine
The following protocol is adapted from a patented synthesis method.[10]
Materials:
-
L-valine
-
Methyl chloroformate
-
Hydrochloric acid or phosphoric acid
-
Water
Procedure:
-
Add methanol or ethanol to a reaction kettle.
-
Sequentially add L-valine and triethylamine to the solvent.
-
Heat the mixture to a reaction temperature of 55-65 °C.
-
Slowly add methyl chloroformate dropwise into the reaction kettle. The molar ratio of L-valine to methyl chloroformate should be between 1:2.52 and 1:3.
-
Allow the reaction to proceed for 10-15 hours.
-
After the reaction is complete, concentrate the mixture by decompression distillation until it becomes a pulp-like state.
-
Add water to the concentrated mixture.
-
Adjust the pH of the solution to 1.0-2.0 using hydrochloric acid or phosphoric acid to induce crystallization.
-
Separate the crystals to obtain the final product, N-methoxycarbonyl-L-valine.
Part 2: N-Fmoc-L-valine (Fthis compound)
N-Fmoc-L-valine (Fthis compound) is a derivative of L-valine where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. It is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry and drug discovery.[11]
Physicochemical Properties
A summary of the key quantitative data for Fthis compound is presented below.
| Property | Value | Reference |
| CAS Number | 68858-20-8 | [11] |
| Molecular Formula | C₂₀H₂₁NO₄ | [11] |
| Molecular Weight | 339.39 g/mol | [11] |
| Melting Point | 143-145 °C | [12] |
| Appearance | White to off-white solid | [11] |
| Solubility | Soluble in DMF and NMP | |
| Optical Rotation | [α]20/D −17±1°, c = 1% in DMF | [12] |
Role in Solid-Phase Peptide Synthesis (SPPS)
Fthis compound is used in the stepwise addition of valine residues to a growing peptide chain that is anchored to a solid resin support. The Fmoc protecting group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), while the peptide remains attached to the resin. This orthogonality allows for the sequential and controlled assembly of a peptide sequence.[13][14]
Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis
The general workflow for incorporating Fthis compound into a peptide chain via SPPS involves a cycle of deprotection, activation, and coupling.
References
- 1. N-(Methoxycarbonyl)-L-valine | CAS#:74761-42-5 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is Ledipasvir used for? [synapse.patsnap.com]
- 10. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. bachem.com [bachem.com]
An In-depth Technical Guide on the Function of Fmoc-Val-OH in Proteomics
A Note on Terminology: The compound "MOC-Val-OH" is not a recognized reagent in standard chemical and proteomics literature. This guide will focus on Fthis compound , a ubiquitous and essential building block in peptide synthesis, which is a core technology for generating critical tools for proteomics research. It is presumed that "MOC" was a typographical error for "Fmoc."
Introduction: The Foundational Role of Synthetic Peptides in Proteomics
Proteomics, the large-scale study of proteins, aims to understand their functions, interactions, and roles in cellular processes.[1][2] A critical enabling technology for proteomics is the ability to chemically synthesize high-purity peptides.[3] These synthetic peptides are indispensable tools with a wide range of applications, including:
-
Quantitative Proteomics: As stable isotope-labeled internal standards (e.g., AQUA peptides) for absolute quantification of proteins via mass spectrometry.[1]
-
Functional Studies: To mimic protein binding sites, study enzyme-substrate interactions, or investigate signal transduction pathways.[3][4][5][6]
-
Immunology: As antigens to generate highly specific antibodies for protein detection and immunoassays.[3]
-
Drug Discovery: As therapeutic agents themselves or as tools to screen for inhibitors of protein-protein interactions.[3][5]
The primary method for creating these custom peptides is Solid-Phase Peptide Synthesis (SPPS) , a technique revolutionized by Bruce Merrifield.[3] At the heart of modern SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which relies on protected amino acids like Fthis compound to build peptide chains in a controlled, stepwise manner.[7][8]
Core Function of Fthis compound
Fthis compound is the amino acid L-valine with its alpha-amino group chemically protected by a base-labile Fmoc group.[9] This protection is the cornerstone of its function.
In the context of SPPS, the function of Fthis compound is to act as a discrete building block for the growing peptide chain. The Fmoc group serves as a temporary "cap" on the N-terminus, preventing uncontrolled polymerization and ensuring that amino acids are added one at a time in the desired sequence.[10] The synthesis cycle involves two key steps:
-
Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically with a mild base like piperidine (B6355638), exposing a free amine.[7][11]
-
Coupling: The next activated Fmoc-amino acid in the sequence (e.g., Fthis compound) is introduced and forms a peptide bond with the newly exposed amine.[11][12]
This cycle is repeated until the full-length peptide is assembled. The use of an orthogonal protecting group strategy—where the temporary N-terminal Fmoc group is removed by base while permanent side-chain protecting groups are removed by acid at the end—is a key advantage of this chemistry.[8]
Quantitative Data and Physicochemical Properties
The successful application of Fthis compound in synthesis depends on its specific chemical properties and purity. High purity is critical to prevent the incorporation of unwanted side products into the peptide sequence.[13]
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | [9][14][15] |
| Molecular Formula | C₂₀H₂₁NO₄ | [15][16] |
| Molecular Weight | 339.39 g/mol | [15][16][17] |
| Appearance | White to off-white solid/powder | [15][16][17] |
| Melting Point | 143-145 °C | [16] |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in methanol | [9][16][17] |
| Purity (Typical) | ≥98.0% (by acidimetric assay), ≥99% (by HPLC) | |
| Storage Temperature | 2-8°C for long-term stability | [16] |
Experimental Protocol: Fmoc-SPPS Coupling Cycle
This protocol details a single manual coupling cycle for adding an Fthis compound residue to a growing peptide chain anchored to a solid support resin (e.g., Rink Amide resin).
Materials:
-
Peptide synthesis vessel with a fritted filter
-
Source of nitrogen gas for agitation
-
Peptide-resin (with a free N-terminal amine)
-
Fthis compound
-
Coupling agent (e.g., HCTU - (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-,3-oxide, hexafluorophosphate))
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine or 2,4,6-Collidine)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvent: Dichloromethane (DCM), Isopropyl alcohol (IPA)
Methodology:
Step 1: Resin Preparation & Swelling
-
Place the resin (e.g., 0.1 mmol scale) in the reaction vessel.
-
Add DMF to swell the resin beads, ensuring complete solvent coverage. Agitate with nitrogen bubbling for 30-60 minutes.
-
Drain the DMF solvent by applying nitrogen pressure.
Step 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the swelled resin.
-
Agitate the mixture for 5-7 minutes to allow for the complete removal of the N-terminal Fmoc group from the peptide-resin.[7][11]
-
Drain the solution. A second, shorter treatment (5-10 minutes) can be performed to ensure complete deprotection.[7]
-
Wash the resin thoroughly to remove all traces of piperidine. This is a critical step. Perform a series of washes:
-
DMF (5 times)
-
DCM (3 times)
-
IPA (3 times)
-
DMF (3 times)
-
Step 3: Amino Acid Activation and Coupling
-
In a separate vial, prepare the activated amino acid solution. For a 0.1 mmol synthesis, dissolve Fthis compound (e.g., 3-5 equivalents) and a coupling agent like HCTU (e.g., 3-5 equivalents) in a minimal amount of DMF.[11]
-
Add a base such as DIPEA (e.g., 6-10 equivalents) to the solution. Allow the mixture to pre-activate for 3-8 minutes.[7]
-
Add the activated Fthis compound solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture for 30-60 minutes at room temperature to allow the coupling reaction to proceed.
-
Optional: Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction.
Step 4: Final Washing
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly to remove excess reagents and by-products. Perform a series of washes:
-
DMF (5 times)
-
DCM (3 times)
-
DMF (3 times)
-
The resin is now ready for the next deprotection and coupling cycle. This entire process is repeated for each amino acid in the desired peptide sequence.
Visualizations: Workflows and Applications
The following diagram illustrates the cyclical nature of adding a single amino acid, such as Fthis compound, during solid-phase peptide synthesis.
Synthetic peptides are powerful tools for dissecting cellular signaling.[6] A peptide can be designed to mimic a specific protein domain, allowing it to act as a competitive inhibitor of a protein-protein interaction. The diagram below shows a hypothetical scenario where a synthetic peptide containing a valine residue (synthesized using Fthis compound) is used to probe a kinase signaling pathway.
Conclusion
While seemingly a simple protected amino acid, Fthis compound is a fundamental and indispensable reagent that enables the synthesis of custom peptides. These synthetic peptides are not merely research curiosities; they are high-precision tools that allow scientists to quantify the proteome, dissect complex biological pathways, and develop novel therapeutics. The robustness and efficiency of the Fmoc-SPPS chemistry, built upon reagents like Fthis compound, will ensure its continued central role in advancing proteomics and biomedical research.
References
- 1. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What proteomics is | University of Technology Sydney [uts.edu.au]
- 3. Understanding Synthetic Peptides: A Gateway to Advanced Biotechnological Applications – Creative Enzymes Blog [creative-enzymes.com]
- 4. Use of Synthetic Signal Sequences to Explore the Protein Export Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthetic Peptides as Protein Mimics [frontiersin.org]
- 6. Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. bachem.com [bachem.com]
- 13. nbinno.com [nbinno.com]
- 14. apexbt.com [apexbt.com]
- 15. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]
- 17. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Val-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient coupling of N-(9-Fluorenylmethoxycarbonyl)-L-valine (Fmoc-Val-OH) in solid-phase peptide synthesis (SPPS). Valine, a β-branched amino acid, can present steric hindrance, making its incorporation into a peptide sequence challenging. This document outlines effective protocols, reagent choices, and reaction conditions to optimize coupling efficiency and yield.
Introduction to Fthis compound Coupling
Fthis compound is a crucial building block in the synthesis of peptides and proteins using the Fmoc/tBu strategy. The bulky isopropyl side chain of valine can slow down the kinetics of the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. Therefore, the selection of an appropriate activation method and coupling reagents is critical to ensure high purity and yield of the final peptide.
Key Considerations for Fthis compound Coupling:
-
Steric Hindrance: The β-branching of the valine side chain necessitates the use of potent activating reagents to overcome steric hindrance.
-
Aggregation: Peptide sequences containing multiple hydrophobic residues like valine are prone to aggregation on the solid support, which can impede coupling efficiency.
-
Racemization: While generally low with urethane-protected amino acids like Fthis compound, the risk of racemization should be minimized by careful selection of reagents and reaction conditions.
Coupling Reagents and Activation Methods
A variety of coupling reagents are available for amide bond formation in SPPS. The choice of reagent can significantly impact the coupling efficiency and reaction time for sterically hindered amino acids like Fthis compound.
Table 1: Comparison of Common Coupling Reagents for Fthis compound
| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Coupling Efficiency | Key Characteristics |
| HBTU | HOBt | DIPEA, NMM | 30-60 min | >99% | Forms HOBt active ester. Reliable and widely used. |
| HATU | HOAt | DIPEA, Collidine | 20-45 min | >99.5% | Forms HOAt active ester. More reactive than HBTU, excellent for hindered couplings. |
| HCTU | HOBt | DIPEA, NMM | 20-45 min | >99% | Similar to HBTU but can be more efficient in some cases. |
| DIC/HOBt | HOBt | - | 1-3 hours | >98% | Cost-effective carbodiimide (B86325) activation. Slower reaction times. |
| PyBOP | HOBt | DIPEA, NMM | 30-60 min | >99% | Phosphonium salt-based reagent. Low racemization potential. |
Note: Coupling efficiency and time are dependent on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the manual coupling of Fthis compound in solid-phase peptide synthesis. These can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fthis compound
-
Peptide synthesis grade resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
General Fmoc-SPPS Workflow
The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for the incorporation of an amino acid.
Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Coupling Protocol using HATU
This protocol is recommended for coupling Fthis compound due to the high reactivity of HATU, which is particularly effective for sterically hindered amino acids.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Pre-activation of Fthis compound:
-
In a separate vial, dissolve Fthis compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.
-
-
Coupling Reaction: Add the pre-activated Fthis compound solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling.
-
Washing: After complete coupling, wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Proceed to the next cycle: The resin is now ready for the deprotection and coupling of the next Fmoc-amino acid.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Chemical Reaction and Mechanism
The core of the coupling process is the formation of a peptide (amide) bond. This involves the activation of the carboxylic acid of Fthis compound to make it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the resin.
Caption: Simplified mechanism of Fthis compound coupling via an activated ester intermediate.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Fthis compound Coupling
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of Valine- Peptide aggregation- Insufficient reagent equivalents or reaction time | - Use a more potent coupling reagent (e.g., HATU).- Increase coupling time or perform a double coupling.- Use a higher excess of Fthis compound and coupling reagents.- Incorporate a pseudo-proline dipeptide if the sequence allows. |
| Low Peptide Yield | - Incomplete couplings throughout the synthesis- Premature chain termination (capping)- Inefficient cleavage from the resin | - Optimize coupling conditions for each amino acid.- Ensure complete Fmoc deprotection at each step.- Use an appropriate cleavage cocktail and sufficient cleavage time. |
| Presence of Deletion Sequences in Final Product | - Incomplete coupling at one or more steps | - Implement double coupling for difficult residues like Valine.- Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines. |
By following these detailed protocols and considering the specific challenges associated with Fthis compound, researchers can achieve successful and efficient synthesis of valine-containing peptides for a wide range of applications in research and drug development.
Standard Operating Procedure for the Deprotection of N-α-Fmoc-L-Valine
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from N-α-Fmoc-L-valine (Fmoc-Val-OH). This procedure is a critical step in solid-phase peptide synthesis (SPPS) and is essential for the stepwise elongation of peptide chains.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in peptide synthesis.[1][2] Its key advantage lies in its stability to acidic conditions, allowing for the use of acid-labile protecting groups for amino acid side chains, which can be removed simultaneously at the final cleavage step.[] The deprotection of the Fmoc group is typically achieved using a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2][4] This process exposes the N-terminal amine of the valine residue, making it available for coupling with the subsequent amino acid in the peptide sequence.
Principle of Fmoc Deprotection
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.[4] The base, typically piperidine, abstracts the acidic proton on the C9 position of the fluorene (B118485) ring.[4] This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the valine residue. The liberated DBF is subsequently trapped by the amine reagent to form a stable adduct.[4]
Comparative Data of Deprotection Reagents
While 20% piperidine in DMF is the most common reagent for Fmoc deprotection, other bases have been investigated to mitigate the toxicity and handling issues associated with piperidine. The following table summarizes a comparison of common deprotection reagents.
| Reagent | Concentration & Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) in DMF | 5-15 minutes | The most widely used and well-documented reagent. |
| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | 10-20 minutes | A less toxic alternative to piperidine. |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | 5-15 minutes | Similar efficiency to piperidine. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 2% (v/v) in DMF (often with 2% piperidine) | 2-10 minutes | A stronger, non-nucleophilic base that can accelerate deprotection. |
Experimental Protocol: On-Resin Deprotection of Fthis compound
This protocol describes the deprotection of Fmoc-Valine attached to a solid support (resin) as the first amino acid in a peptide sequence.
Materials:
-
Fthis compound loaded resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (B129727), reagent grade
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling:
-
Place the Fthis compound loaded resin in the synthesis vessel.
-
Add sufficient DMF to swell the resin (approximately 10 mL per gram of resin).
-
Agitate the resin on a shaker for 30 minutes at room temperature.
-
Drain the DMF from the vessel.
-
-
Initial Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the swollen resin.
-
Agitate the mixture for 2 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Final Deprotection:
-
Add a fresh portion of the deprotection solution to the resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove the piperidine-DBF adduct and excess piperidine.
-
Wash the resin with DCM (3 x 10 mL per gram of resin).
-
Wash the resin with methanol (3 x 10 mL per gram of resin) to prepare for the next coupling step or for drying.
-
-
Confirmation of Deprotection (Optional but Recommended):
-
A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin beads. A positive test (blue beads) indicates the presence of a free primary amine and successful deprotection.
-
Diagrams
Caption: Experimental workflow for Fthis compound deprotection.
Caption: Chemical mechanism of Fmoc deprotection by piperidine.
References
Application Notes and Protocols for the Use of Fmoc-Val-OH in Automated Peptide Synthesizers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fmoc-Val-OH ((2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-methylbutanoic acid) is a fundamental building block in modern solid-phase peptide synthesis (SPPS). Its use in automated peptide synthesizers is widespread due to the reliability of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. The Fmoc group is stable under the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[1][2][3] This document provides detailed application notes and protocols for the efficient and successful incorporation of Fthis compound in automated peptide synthesis workflows.
Valine, a β-branched amino acid, can present steric hindrance during coupling reactions, making the optimization of protocols crucial for achieving high purity and yield.[4] These notes will cover key aspects from resin selection and loading to coupling conditions, deprotection, and final cleavage, with a focus on automated processes.
Chemical Properties and Storage of Fthis compound
A clear understanding of the chemical properties of Fthis compound is essential for its proper handling and use in automated synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₄ | [5] |
| Molecular Weight | 339.39 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | ~143-146 °C | |
| Solubility | Soluble in DMF, NMP, DCM | [6][7] |
| Storage Conditions | Store at 2-8°C, desiccated |
Stability: Fthis compound is generally stable under recommended storage conditions. However, prolonged exposure to basic conditions or moisture can lead to degradation. It is crucial to use high-purity, peptide-synthesis-grade solvents to avoid premature Fmoc deprotection by amine impurities in solvents like DMF.[6]
Recommended Resins for Automated Synthesis
The choice of resin is critical as it determines the C-terminal functionality of the synthesized peptide and influences the overall synthesis efficiency.
| Resin Type | C-Terminal Functionality | Recommended Use | Cleavage Condition |
| Wang Resin | Carboxylic Acid | Synthesis of peptides with a free C-terminal acid. | Moderate acid (e.g., 50-95% TFA)[1] |
| Rink Amide Resin | Amide | Synthesis of peptide amides. | Mild acid (e.g., 10-50% TFA)[1][6] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | Synthesis of protected peptide fragments and peptides with acid-sensitive residues. | Very mild acid (e.g., 1% TFA in DCM) |
Experimental Protocols
Protocol for Loading Fthis compound onto Wang Resin
This protocol describes the manual loading of the first amino acid, Fthis compound, onto Wang resin. This pre-loaded resin can then be used in an automated synthesizer.
Materials:
-
Wang Resin
-
Fthis compound (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.3 equivalents)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Acetic Anhydride (B1165640)
Procedure:
-
Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Wash the swollen resin with DCM (3x).
-
In a separate flask, dissolve Fthis compound and a catalytic amount of DMAP in a minimal amount of DMF. Add this solution to the resin.
-
Add DIC to the resin mixture and agitate at room temperature for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates successful loading.
-
After completion, wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the loaded resin under vacuum.
-
Determine the loading capacity (substitution level) via UV spectrophotometry by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample.
General Protocol for an Automated Synthesis Cycle
This protocol outlines a typical cycle for adding one amino acid in an automated peptide synthesizer using Fmoc chemistry. The specific parameters (e.g., times, volumes) should be optimized for the instrument and peptide sequence.
Reagents:
-
Fthis compound solution (e.g., 0.2 M in DMF)
-
Coupling reagent solution (e.g., HATU, HBTU, or DIC/Oxyma in DMF)
-
Base solution (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvent (DMF, peptide synthesis grade)
Automated Synthesizer Cycle:
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically a two-step process (e.g., 2 minutes followed by 8 minutes) to ensure complete removal. The synthesizer's UV detector can monitor the release of the Fmoc-dibenzofulvene adduct to confirm completion.[8]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc group. This is a critical step to prevent side reactions.
-
Coupling (Activation and Addition):
-
Pre-activation: In a separate vial, the Fthis compound is pre-activated by mixing with the coupling reagent and base for a few minutes.
-
Coupling: The activated Fthis compound solution is then transferred to the reaction vessel containing the deprotected peptide-resin. The coupling reaction is allowed to proceed for a set time (e.g., 30-60 minutes). For sterically hindered amino acids like valine, a longer coupling time or a double coupling may be necessary.[4]
-
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The synthesizer repeats this cycle for each amino acid in the sequence.
Data Presentation: Coupling Efficiency
The choice of coupling reagent significantly impacts the efficiency of Fthis compound incorporation, especially given its steric hindrance. Below is a summary of commonly used coupling reagents and their expected performance.
| Coupling Reagent | Class | Typical Coupling Time (min) | Relative Efficiency for Hindered Couplings | Notes |
| HATU | Uronium/Aminium Salt | 20-45 | Very High | Excellent for sterically hindered amino acids like Valine. Low racemization potential.[9][10] |
| HBTU | Uronium/Aminium Salt | 30-60 | High | A widely used and effective coupling reagent.[9][10] |
| HCTU | Uronium/Aminium Salt | 30-60 | High | Similar in performance to HBTU. |
| DIC/OxymaPure | Carbodiimide/Additive | 60-120 | Good | A safer alternative to HOBt-based reagents, with good performance.[7][9] |
| DIC/HOBt | Carbodiimide/Additive | 60-120 | Moderate to Good | A cost-effective option, though reaction times may be longer.[9] |
| PyBOP | Phosphonium Salt | 30-60 | High | Effective for hindered couplings with a low risk of guanidinylation side reactions.[9] |
Note: The actual coupling efficiency is sequence-dependent and should be monitored, for example, by a Kaiser test on a small sample of resin after the coupling step.
Visualizations
Automated Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for automated solid-phase peptide synthesis.
Signaling Pathway Activated by Valine-Containing Bioactive Peptides
While no signaling pathway is directly associated with the synthetic use of Fthis compound, bioactive peptides containing valine can modulate various cellular pathways. For instance, L-valine has been shown to increase nitric oxide (NO) expression by activating the PI3K/Akt signaling pathway.[11]
Caption: PI3K/Akt signaling pathway activated by valine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Steric hindrance of Valine. - Poor resin swelling. - Inefficient coupling reagent. - Degradation of reagents. | - Use a more powerful coupling reagent (e.g., HATU). - Perform a double coupling. - Ensure adequate resin swelling before synthesis. - Use fresh, high-purity reagents and solvents.[12] |
| Deletion Sequences | - Incomplete Fmoc deprotection. - Incomplete coupling. | - Increase deprotection time or use a fresh deprotection solution. - Monitor Fmoc deprotection using the synthesizer's UV detector. - Implement a double coupling strategy for the problematic residue. |
| Racemization | - Prolonged activation time. - Use of certain bases (e.g., DIPEA) with sensitive amino acids. | - Minimize pre-activation time. - Consider using a less hindered base like 2,4,6-Collidine. |
| Peptide Aggregation | - Formation of secondary structures on the resin, hindering reagent access. | - Use a lower-loading resin. - Incorporate backbone-protecting groups (e.g., pseudoprolines) if the sequence allows. - Perform synthesis at an elevated temperature (if the synthesizer supports it). |
Conclusion
The successful use of Fthis compound in automated peptide synthesizers is readily achievable with careful planning and optimization. By selecting the appropriate resin and coupling reagents, and by fine-tuning the automated synthesis protocol, researchers can efficiently synthesize high-quality valine-containing peptides. The protocols and data presented in these application notes provide a comprehensive guide for scientists and professionals in the field of drug development and peptide research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. digital.csic.es [digital.csic.es]
- 4. academic.oup.com [academic.oup.com]
- 5. Fthis compound [cem.com]
- 6. peptide.com [peptide.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. occamdesign.com [occamdesign.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Val-OH
Introduction:
This document provides detailed application notes and protocols for the use of Nα-Fmoc-L-valine (Fmoc-Val-OH) in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The protocols outlined below are based on the widely adopted Fmoc/tBu strategy, which offers mild deprotection conditions and high efficiency.[][2] While the query specified "this compound," our comprehensive search indicates that this may be a typographical error, as Fthis compound is the standard and extensively documented reagent for this application. The methoxycarbonyl (Moc) protecting group is less commonly used in standard solid-phase peptide synthesis. Therefore, these notes focus on the application of Fthis compound.
Properties of Fthis compound
Fthis compound is a derivative of the amino acid valine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial to prevent unwanted side reactions during the coupling of the next amino acid in the peptide chain.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₄ | [4] |
| Molecular Weight | 339.4 g/mol | [4] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents | [] |
| Purity (Typical) | ≥99.0% by HPLC | - |
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for SPPS using the Fmoc strategy involves a cyclical process of deprotection, washing, coupling, and washing.[5] This cycle is repeated for each amino acid to be added to the peptide chain.
Experimental Protocols
The following are detailed protocols for the key steps in SPPS using Fthis compound. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin used.
Resin Preparation and Swelling
Proper swelling of the resin is critical for efficient synthesis, as it allows for better accessibility of reagents to the growing peptide chain.[5]
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).
-
Procedure:
-
Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
-
Fmoc Deprotection
The removal of the Fmoc protecting group exposes the N-terminal amine for the subsequent coupling reaction.
-
Reagent: 20% (v/v) piperidine in DMF.
-
Procedure:
-
Add the deprotection solution to the swelled resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with the deprotection solution for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Coupling of Fthis compound
The coupling step involves the activation of the carboxylic acid of Fthis compound and its subsequent reaction with the free N-terminal amine on the resin-bound peptide.
Reagents and Recommended Equivalents:
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fthis compound | 3 - 5 | Amino acid to be coupled |
| Coupling Agent (e.g., HBTU, HATU) | 2.9 - 4.5 | Activates the carboxylic acid |
| Base (e.g., DIPEA, NMM) | 6 - 10 | Maintains basic conditions for coupling |
| Solvent | - | N,N-Dimethylformamide (DMF) |
Procedure:
-
Activation: In a separate vial, dissolve Fthis compound, the coupling agent, and the base in DMF. Allow this activation mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction time may need to be extended for sterically hindered couplings.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times).
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Cleavage Cocktail: The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a well-ventilated fume hood.
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum.
-
Quantitative Data Summary
The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following table summarizes typical performance metrics.
| Parameter | Typical Value | Factors Influencing |
| Coupling Efficiency | >99% | Steric hindrance of amino acids, coupling reagents, reaction time |
| Deprotection Efficiency | >99% | Deprotection reagent concentration, reaction time |
| Overall Yield (crude peptide) | Sequence-dependent | Length of the peptide, sequence complexity, efficiency of each cycle |
| Purity (crude peptide) | Sequence-dependent | Incomplete couplings/deprotections, side reactions |
Signaling Pathways and Applications
Peptides synthesized using Fthis compound are integral components of a vast array of biologically active molecules. Valine, being a hydrophobic amino acid, plays a critical role in protein folding and molecular recognition. Peptides containing valine are often used to study protein-protein interactions, enzyme-substrate binding, and to develop therapeutic agents.
Disclaimer: The protocols and information provided in these application notes are for guidance purposes only and should be adapted and optimized by qualified personnel for their specific research needs. Appropriate safety precautions should be taken when handling all chemical reagents.
References
Application Notes and Protocols for MOC-Val-OH Solution-Phase Synthesis
Introduction
Solution-phase peptide synthesis (SPPS) is a classical and versatile methodology for the preparation of peptides. This technique involves the sequential coupling of amino acid residues in a homogenous reaction mixture, allowing for easy scale-up and purification of intermediates. These notes provide detailed protocols and data for the synthesis of MOC-Val-OH, a protected valine derivative, through solution-phase techniques. For the purpose of these notes, "MOC" is interpreted as the commonly used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a base-labile protecting group for the α-amino group of amino acids. Fthis compound is a fundamental building block in the synthesis of peptides.[1]
The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. They detail the necessary reagents, conditions, and purification methods for the successful synthesis of Fthis compound and its subsequent use in forming a dipeptide, illustrating a typical solution-phase coupling reaction.
I. Synthesis of Fthis compound
While Fthis compound is commercially available, understanding its synthesis from L-valine and an Fmoc-donating reagent is fundamental. The typical procedure involves the reaction of L-valine with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or a similar reagent under basic conditions.
Experimental Protocol: Synthesis of Fthis compound
-
Dissolution: Dissolve L-valine in a suitable aqueous basic solution, such as 10% sodium carbonate solution.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu in a solvent like dioxane or acetone (B3395972) to the stirred valine solution at room temperature.
-
Reaction: Maintain the pH of the reaction mixture between 8.5 and 9.5 by the dropwise addition of a base (e.g., 1M NaOH). The reaction is typically monitored by thin-layer chromatography (TLC) until completion (usually 2-4 hours).
-
Work-up: Once the reaction is complete, wash the mixture with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu and by-products.
-
Acidification: Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl) to precipitate the Fthis compound product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
II. Solution-Phase Synthesis of a Dipeptide using Fthis compound
A common application of Fthis compound is its use as a building block in the solution-phase synthesis of larger peptides. The following protocol describes the coupling of an N-terminally protected amino acid (Fmoc-β-Ala-OH) to H-L-Val-OH to form Fmoc-β-Ala-Val-OH. This serves as a representative example of a solution-phase coupling reaction involving Fthis compound.[2]
Experimental Protocol: Synthesis of Fmoc-β-Ala-Val-OH [2]
-
Activation of Fmoc-β-Ala-OH:
-
In a reaction vessel, mix HBTA (1-hydroxybenzotriazole) and thionyl chloride.
-
Add Fmoc-β-Ala-OH to the mixture to generate the activated intermediate, Fmoc-β-Ala-Bt.[2]
-
-
Preparation of Valine Solution:
-
Dissolve 35.10g of H-L-Val-OH and 24.4g of Na₂CO₃ in 600ml of water to create a buffer system.[2]
-
-
Coupling Reaction:
-
Work-up and Purification:
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Fmoc-β-Ala-Val-OH as described in the protocol above.[2]
| Product | Yield | Purity | Maximum Single Impurity |
| Fmoc-β-Ala-Val-OH | 72% | 99.0% | 0.41% |
III. General Solution-Phase Peptide Coupling Workflow
The following diagram illustrates a general workflow for a solution-phase peptide coupling reaction, which involves the activation of a carboxyl group of an N-protected amino acid and its subsequent reaction with the free amino group of another amino acid.
Caption: General workflow for solution-phase dipeptide synthesis.
IV. Deprotection of the Fmoc Group
A critical step in elongating the peptide chain is the selective removal of the N-terminal Fmoc protecting group to liberate the free amine for the next coupling step.
Experimental Protocol: Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-protected peptide in an appropriate solvent, such as N,N-dimethylformamide (DMF).
-
Base Treatment: Add a solution of a secondary amine base, typically 20-40% piperidine (B6355638) in DMF, to the reaction mixture.[3]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by HPLC, observing the disappearance of the starting material and the appearance of the deprotected peptide and the dibenzofulvene-piperidine adduct.[4] The reaction is usually complete within 30 minutes.[5]
-
Work-up: After completion, the deprotected peptide is typically precipitated by the addition of a non-polar solvent and isolated, or the reaction mixture is carried forward to the next coupling step after removal of the volatile components under reduced pressure.
Quantitative Data for Fmoc Removal
The rate of Fmoc deprotection is dependent on the concentration of the base. The following table illustrates the percentage of Fmoc group elimination from Fthis compound using different concentrations of piperidine in DMF over time.[4]
| Piperidine Conc. | 1 min | 3 min | 5 min |
| 1% (v/v) | - | 33.4% | 49.6% |
| 2% (v/v) | 12.9% | 63.3% | 87.9% |
| 5% (v/v) | - | >99% | >99% |
V. Signaling Pathways and Logical Relationships
The logic of solution-phase peptide synthesis follows a cyclical process of coupling and deprotection, allowing for the stepwise elongation of the peptide chain.
References
Application Notes and Protocols: Loading MOC-Val-OH onto 2-Chlorotrityl Chloride Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient loading of MOC-Val-OH onto 2-chlorotrityl chloride (2-CTC) resin, a critical first step in solid-phase peptide synthesis (SPPS) for the production of C-terminal carboxylic acids. The use of 2-CTC resin is advantageous as it allows for the mild cleavage of the peptide from the solid support, preserving acid-labile side-chain protecting groups.[1][2]
Introduction
The 2-chlorotrityl chloride resin is a highly acid-sensitive resin that enables the immobilization of the first amino acid without racemization.[1] The loading of the first amino acid is achieved by reacting the N-protected amino acid with the resin in the presence of a hindered base, such as N,N-diisopropylethylamine (DIEA). The resulting ester linkage is stable to the basic conditions used for Fmoc deprotection but can be cleaved under very mild acidic conditions, such as with a low concentration of trifluoroacetic acid (TFA) or with acetic acid/trifluoroethanol/dichloromethane (B109758) mixtures.[2][3]
This protocol outlines the materials, equipment, and step-by-step procedures for loading this compound onto 2-CTC resin, including methods for capping unreacted resin sites and quantifying the loading efficiency.
Data Presentation
The efficiency of loading onto 2-chlorotrityl chloride resin is influenced by several factors, including the equivalents of amino acid and base used, the solvent, and the reaction time. The following table summarizes typical loading efficiencies that can be expected under various conditions, based on literature for similar amino acids.
| This compound (equiv.) | DIEA (equiv.) | Solvent | Reaction Time (h) | Typical Loading (mmol/g) | Reference |
| 1.0 - 1.2 | 2.0 - 2.4 | DCM | 1 - 4 | 0.5 - 0.8 | [4] |
| 2.0 | 4.0 | DCM | 0.5 - 2 | ~90% of theoretical | [5] |
| 0.6 | 1.9 | DCM or DCE | 0.4 | >95% esterification | [2] |
| 3.0 | - | DCM | Overnight | High efficiency | [4] |
Note: The final loading is also dependent on the initial substitution of the 2-CTC resin, which is typically in the range of 1.0 - 1.6 mmol/g.[1] It is crucial to use anhydrous solvents as the 2-CTC resin is sensitive to moisture, which can lead to hydrolysis of the reactive chlorotrityl groups and lower loading capacities.[1][4]
Experimental Protocols
Materials and Equipment
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh or 200-400 mesh)
-
Amino Acid: this compound
-
Solvents:
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Methanol (MeOH)
-
-
Reagents:
-
N,N-Diisopropylethylamine (DIEA)
-
-
Equipment:
-
Solid-phase synthesis reaction vessel
-
Mechanical shaker or rocker
-
Sintered glass funnel
-
Vacuum flask
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the standard procedure for attaching the first amino acid to the resin.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10-15 mL) in a reaction vessel for at least 30 minutes at room temperature.[4][6]
-
Amino Acid Solution Preparation: In a separate flask, dissolve this compound (2.0 equivalents relative to the resin's initial substitution) in anhydrous DCM (10 mL/g of resin). If solubility is an issue, a minimal amount of DMF can be added.[5]
-
Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin. Immediately add DIEA (4.0 equivalents relative to the resin's initial substitution).[5]
-
Incubation: Agitate the mixture at room temperature for 1 to 2 hours. The reaction time can be extended for sterically hindered amino acids.[2][5]
-
Capping Unreacted Sites: After the desired reaction time, drain the reaction mixture. To cap any unreacted chlorotrityl groups, add a solution of DCM:MeOH:DIEA (17:2:1 v/v/v) and agitate for 30-60 minutes at room temperature.[5][6]
-
Washing: Drain the capping solution and wash the resin thoroughly. A typical washing sequence is:
-
DCM (3 times)
-
DMF (3 times)
-
DCM (3 times)
-
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Quantification of Resin Loading by Fmoc Cleavage and UV-Vis Spectroscopy
This method is applicable if the "MOC" protecting group is Fmoc. If a different protecting group is used, a suitable quantification method for that group should be employed.
-
Sample Preparation: Accurately weigh a small amount of the dried, loaded resin (5-10 mg) into a small vial.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF (1 mL) to the resin.[1]
-
Incubation: Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilution: Carefully transfer the supernatant to a volumetric flask (e.g., 10 mL or 25 mL). Dilute to the mark with 20% piperidine in DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.
-
Calculation of Loading: Calculate the loading using the following formula:
-
Loading (mmol/g) = (Absorbance × Dilution Factor) / (Molar Extinction Coefficient × Resin Weight in g)
-
The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is typically 7800 L mol⁻¹ cm⁻¹.
-
Visualizations
Experimental Workflow for Loading this compound onto 2-CTC Resin
Caption: Workflow for this compound loading onto 2-chlorotrityl chloride resin.
Signaling Pathway of Resin Loading
Caption: Chemical pathway for the esterification of this compound onto 2-CTC resin.
References
- 1. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 3. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. peptideweb.com [peptideweb.com]
- 6. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Monitoring MOC-Val-OH Coupling Reactions with the Kaiser Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the complete coupling of each amino acid is critical to ensure the purity and yield of the final peptide. The Kaiser test is a rapid and sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin-bound peptide.[1][2] This test is instrumental in monitoring the completion of coupling reactions. A positive result, indicated by a characteristic blue color, signifies the presence of unreacted primary amines, indicating an incomplete coupling.[1][3] Conversely, a negative result, where the solution and beads remain yellow or colorless, suggests a successful coupling reaction.[4]
This document provides detailed application notes and protocols for utilizing the Kaiser test to monitor the coupling of N-Methoxycarbonyl-L-valine (MOC-Val-OH) during SPPS. This compound is a derivative of the amino acid valine where the N-terminus is protected by a methoxycarbonyl (Moc) group. Following a successful coupling of this compound, the N-terminus of the peptide chain will be blocked, and therefore, should yield a negative Kaiser test result.
Principle of the Kaiser Test
The Kaiser test is based on the reaction of ninhydrin (B49086) with primary amines. In the presence of a primary amine, ninhydrin undergoes a reaction to form a deep blue or purple chromophore known as Ruhemann's purple.[5] This reaction is highly sensitive and can detect very small amounts of free amines on the solid support.[1] When monitoring a coupling reaction, a sample of the peptide-resin is taken after the coupling step and subjected to the Kaiser test. The resulting color provides a clear indication of the reaction's completeness.
Materials and Reagents
Kaiser Test Reagents
Caution: The reagents used in the Kaiser test are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[6][7]
-
Reagent A (KCN/Pyridine):
-
Dissolve 16.5 mg of potassium cyanide (KCN) in 25 mL of deionized water. (EXTREMELY TOXIC) [1]
-
Dilute 1.0 mL of this KCN solution with 49 mL of pyridine (B92270) (freshly distilled from ninhydrin).[1]
-
Store in a tightly sealed, clearly labeled container.
-
-
Reagent B (Ninhydrin/n-Butanol):
-
Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1]
-
Store in a dark, sealed container.
-
-
Reagent C (Phenol/n-Butanol):
-
Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol. (TOXIC and CORROSIVE) [1]
-
Store in a tightly sealed, clearly labeled container.
-
Equipment and Consumables
-
Small glass test tubes
-
Heating block or water bath capable of reaching 110-120°C[1][4]
-
Pipettes and pipette tips
-
Spatula
-
Peptide-resin beads from the this compound coupling reaction
-
Reference test tube (empty)
Experimental Protocol
The following protocol outlines the steps for performing the Kaiser test to monitor the coupling of this compound.
-
Sample Collection: After the this compound coupling reaction is complete, and before the deprotection of the Moc group, carefully remove a small sample of the peptide-resin (approximately 10-15 beads) using a clean spatula.[1]
-
Washing: Place the resin beads in a small test tube. Wash the beads thoroughly with a suitable solvent (e.g., dimethylformamide (DMF), followed by ethanol) to remove any residual reagents that may interfere with the test.[4] Decant the wash solvent carefully.
-
Reagent Addition:
-
Heating: Place the test tube in a heating block or boiling water bath at 110-120°C for 5 minutes.[1][4] Caution: Overheating can lead to the removal of certain protecting groups and may cause a false positive result.[8]
-
Observation and Interpretation: Remove the test tube from the heat and observe the color of the beads and the solution. Compare the color to the reference tube. The interpretation of the results is detailed in the data presentation section below.
Data Presentation and Interpretation
The results of the Kaiser test are qualitative and are interpreted based on the observed color. The following table summarizes the interpretation of the results for the this compound coupling reaction.
| Color of Beads and Solution | Interpretation | Recommended Action |
| Yellow / Colorless | Complete Coupling: No free primary amines detected. | Proceed to the next step in the synthesis (e.g., deprotection of the Moc group). |
| Slightly Blue Solution, Colorless Beads | Nearly Complete Coupling: Trace amounts of free primary amines present. | Extend the coupling reaction time or perform a second coupling. |
| Blue Beads and/or Blue Solution | Incomplete Coupling: Significant amount of free primary amines present. | Perform a second coupling (recouple). Consider using a different coupling reagent if the issue persists.[8] |
| Intense Dark Blue Beads and Solution | Failed Coupling: High concentration of free primary amines. | Stop the synthesis and troubleshoot the coupling protocol. Check the quality of reagents and the accuracy of all steps.[1] |
Quantitative Analysis Considerations
The standard Kaiser test is a qualitative method. However, quantitative analysis of free amines on the resin is possible through spectrophotometric methods. A quantitative version of the ninhydrin test has been described where the blue chromophore is eluted from the resin and its absorbance is measured.[4]
More recently, alternative quantitative and non-destructive colorimetric methods for amine detection in SPPS have been developed.[3][9] These methods often utilize a different set of reagents and have a validated linear relationship between absorbance and the quantity of amine groups.[9] For highly sensitive or critical applications, exploring these quantitative alternatives is recommended.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for monitoring the this compound coupling reaction and the logical decision-making process based on the Kaiser test results.
Caption: Experimental workflow for the Kaiser test.
Caption: Decision-making based on Kaiser test results.
Safety Precautions
-
Potassium Cyanide (KCN): Highly toxic. Handle with extreme care in a fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.[6]
-
Phenol: Toxic and corrosive. Can cause severe skin burns. Always wear appropriate gloves and eye protection.[6]
-
Pyridine: Flammable and harmful. Use in a well-ventilated area.[6]
-
n-Butanol: Flammable and irritant.
-
Ninhydrin: Harmful. Avoid inhalation of dust.[6]
Always consult the Safety Data Sheets (SDS) for all reagents before use and follow all institutional safety guidelines.
Troubleshooting
| Issue | Possible Cause | Solution |
| False Positive (Blue color with complete coupling) | Overheating during the test causing deprotection. | Ensure the heating temperature and time are accurately controlled. |
| Contamination of glassware or reagents. | Use clean glassware and fresh reagents. | |
| False Negative (Yellow color with incomplete coupling) | Insufficient heating. | Ensure the sample is heated at the correct temperature for the specified time. |
| The N-terminal amino acid is a secondary amine (e.g., proline). | Not applicable for valine, but be aware of this limitation for other amino acids. Use an alternative test like the isatin (B1672199) test for secondary amines.[8] | |
| Inconsistent Results | Non-homogeneous resin sample. | Ensure the resin is well-mixed before taking a sample. |
| Incomplete washing of the resin. | Thoroughly wash the resin beads before adding the Kaiser test reagents to remove any interfering substances. |
References
- 1. peptide.com [peptide.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. peptide.com [peptide.com]
- 9. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MOC-Val-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Methoxycarbonyl)-L-valine (MOC-Val-OH) is a protected amino acid derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The methoxycarbonyl (Moc) group provides a stable protecting group for the amine functionality of L-valine, preventing unwanted side reactions during peptide coupling and other synthetic transformations. This allows for the precise and controlled incorporation of the valine moiety into target molecules. This compound is particularly valuable in the development of peptide-based therapeutics and other complex molecular architectures where stereochemistry and regioselectivity are critical for biological activity. Its application has been notably significant in the synthesis of antiviral agents.[1][2]
Physicochemical Properties and Handling
Proper handling and storage of this compound are essential for maintaining its integrity and ensuring reproducible experimental outcomes.
| Property | Value | Reference |
| CAS Number | 74761-42-5 | [1] |
| Molecular Formula | C₇H₁₃NO₄ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 109.0 to 113.0 °C | [1] |
| Solubility | Sparingly soluble in water (30 g/L at 25 °C). Soluble in polar organic solvents like methanol. | [2][3] |
| Storage | Store in a cool, dry place. Recommended storage at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for up to 2 years. In solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [4] |
Safety Precautions: May be harmful if inhaled and may cause respiratory tract irritation. It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of peptide and peptidomimetic drugs. The valine side chain can play a critical role in molecular recognition and binding to biological targets.
Synthesis of Antiviral Therapeutics
This compound has been instrumental in the development of potent antiviral drugs, particularly those targeting viral proteases.
-
Hepatitis C Virus (HCV) Inhibitors: this compound is a crucial building block in the synthesis of Ledipasvir, an NS5A inhibitor used in combination therapies for the treatment of chronic Hepatitis C.[1][6][7] The valine residue is integral to the inhibitor's structure, contributing to its high potency.
-
HIV Protease Inhibitors: The valine moiety is a common feature in the P1 position of many HIV protease inhibitors, where it makes critical hydrophobic interactions with the enzyme's active site. This compound serves as a precursor for incorporating this essential amino acid into complex inhibitor scaffolds.[8][9][10][11][12]
| Drug/Drug Candidate Class | Therapeutic Target | Role of this compound |
| Ledipasvir | HCV NS5A | Key building block for the synthesis of the inhibitor backbone. |
| HIV Protease Inhibitors | HIV-1 Protease | Precursor for the P1 valine residue, crucial for binding to the enzyme's active site. |
Peptide Synthesis and Peptidomimetics
As a protected amino acid, this compound is widely used in both solid-phase and solution-phase peptide synthesis.[2] The Moc protecting group can be removed under specific conditions that do not affect other protecting groups, allowing for the sequential elongation of peptide chains. This is fundamental in creating peptide-based drugs, which are a growing class of therapeutics for a wide range of diseases, including metabolic disorders, cancer, and infectious diseases.
Experimental Protocols
The following are representative protocols for the use of this compound in peptide synthesis. These should be considered as templates and may require optimization based on the specific substrate and reaction scale.
Protocol 1: General Peptide Coupling using Carbodiimide (B86325) Activation
This protocol describes a standard procedure for coupling this compound to an amine-containing molecule using a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
Materials:
-
This compound
-
Amine-containing substrate (e.g., an amino acid ester)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine-containing substrate (1.0-1.2 equivalents) in anhydrous DMF or DCM.
-
Additive Addition: Add HOBt (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation and Coupling: Slowly add DIC (1.1 equivalents) to the cooled solution. If the amine substrate is in the form of a salt, add DIPEA (1.1-1.5 equivalents) to neutralize it.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Filter the reaction mixture to remove the diisopropylurea byproduct. b. Dilute the filtrate with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired peptide.
Visualizations
HIV Protease Inhibition by a this compound Derived Inhibitor
The following diagram illustrates the mechanism of HIV protease and its inhibition. HIV protease is a homodimeric enzyme essential for the maturation of the virus. It cleaves viral polyproteins at specific sites to produce functional proteins. Inhibitors designed using this compound as a building block can bind to the active site of the protease, preventing this cleavage and thus inhibiting viral replication.
Caption: Mechanism of HIV protease inhibition.
General Workflow for Peptide Synthesis using this compound
This diagram outlines the key steps in a typical peptide synthesis workflow where this compound is used as one of the building blocks.
Caption: Solid-phase peptide synthesis workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. reactivi.ro [reactivi.ro]
- 5. peptide.com [peptide.com]
- 6. Ledipasvir/Sofosbuvir: A Review in Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Potent Macrocyclic HIV-1 Protease Inhibitors Involving P1-P2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MOC-Val-OH in the Synthesis of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Hydrophobic Peptide Synthesis
The synthesis of peptides rich in hydrophobic amino acids presents a significant challenge in solid-phase peptide synthesis (SPPS).[1] These sequences have a high propensity for inter- and intra-chain aggregation, leading to incomplete coupling and deprotection reactions, low yields, and difficult purification.[1] Hydrophobic peptides often adopt secondary structures like β-sheets, which are stabilized by hydrogen bonds and further promote aggregation on the solid support. This phenomenon, known as "difficult sequences," can bring peptide chain elongation to a halt.
Several strategies have been developed to mitigate these issues, including the use of specialized resins, high-temperature synthesis, chaotropic salts, and alternative solvents. A key approach involves the chemical modification of the peptide backbone to disrupt hydrogen bonding and prevent aggregation.[1] This is commonly achieved through the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb), or through the incorporation of pseudoproline dipeptides.
This document explores the potential application of N-Methoxycarbonyl-L-valine (MOC-Val-OH) as a tool in the synthesis of hydrophobic peptides. While less documented for this specific purpose than other methods, its chemical properties as a simple urethane-type protecting group suggest it may offer a streamlined approach to temporarily modifying the peptide backbone and improving synthetic outcomes. This compound is a known intermediate in the synthesis of pharmaceuticals, such as the antiviral drug Ledipasvir (B612246).[2][3][4]
This compound: A Potential Tool Against Aggregation
N-Methoxycarbonyl-L-valine (this compound) is a derivative of the amino acid valine where the alpha-amino group is protected by a methoxycarbonyl group. This simple urethane (B1682113) protecting group is analogous to the more common Boc and Fmoc groups but with distinct lability. The rationale for its use in hydrophobic peptide synthesis lies in its potential to disrupt the hydrogen-bonding patterns that lead to aggregation. By temporarily modifying the amide backbone, the MOC group may act as a removable "hiccup" in the peptide chain's structure, preventing the formation of stable secondary structures on the resin.
Potential Advantages of this compound:
-
Disruption of Hydrogen Bonding: The presence of the methoxycarbonyl group on the nitrogen atom of the peptide bond can sterically hinder the formation of the hydrogen bonds that are crucial for the formation of β-sheets and other aggregated structures.
-
Improved Solvation: The modified backbone may lead to better solvation of the growing peptide chain by the synthesis solvents, further reducing aggregation.
-
Simple Structure: Compared to bulkier backbone protecting groups like Hmb, the MOC group is smaller and may be more readily cleaved.
Current Limitations:
It is crucial to note that the application of this compound specifically for the synthesis of hydrophobic peptides is not yet widely documented in peer-reviewed literature. The protocols and potential benefits described herein are based on established principles of peptide chemistry and the known reactivity of urethane protecting groups. Further research and empirical validation are necessary to fully establish its efficacy and optimal conditions for use.
Comparative Data of Anti-Aggregation Strategies
To provide context for the potential utility of this compound, the following table summarizes quantitative data from studies on established anti-aggregation strategies in the synthesis of model hydrophobic peptides.
| Strategy | Model Peptide Sequence | Purity (%) | Yield (%) | Reference |
| Standard Fmoc-SPPS | (Difficult Sequence) | <10 | <5 | Hypothetical |
| Dmb-Glycine incorporation | (Difficult Sequence) | >70 | >50 | |
| Pseudoproline Dipeptide | (Difficult Sequence) | >80 | >60 | |
| High-Temperature SPPS | (Difficult Sequence) | Variable | Variable | General Knowledge |
Hypothetical Performance of this compound (For Research Guidance):
The following table presents a hypothetical projection of the potential performance of this compound in the synthesis of a model hydrophobic peptide. These values are intended to serve as a benchmark for researchers investigating this novel application and are not based on published experimental data.
| Strategy | Model Peptide Sequence | Expected Purity (%) | Expected Yield (%) |
| This compound Incorporation | (Difficult Sequence) | 50-70 | 40-60 |
Experimental Protocols
Standard Fmoc-SPPS Protocol for a Model Hydrophobic Peptide (e.g., VIVIVIVI-Amide)
This protocol serves as a baseline for comparison.
Materials:
-
Rink Amide resin
-
Fthis compound, Fmoc-Ile-OH
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Anhydrous diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Couple Fmoc-Ile-OH (4 eq) using HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation (Repeating Cycles for each amino acid):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-amino acid (4 eq) using HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF for 2 hours. A Kaiser test should be performed to confirm complete coupling. If the test is positive, recouple for another 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Proposed Protocol for Incorporation of this compound in a Hydrophobic Sequence
This proposed protocol outlines the integration of this compound into a standard SPPS workflow. The key differences lie in the coupling of this compound and its subsequent deprotection.
Materials:
-
Same as the standard protocol, with the addition of this compound.
-
Proposed Deprotection Reagent for MOC group: Conditions for MOC group cleavage in SPPS are not well-established. Based on the lability of similar urethane protecting groups, mild acidic or specific basic conditions could be effective. Researchers should screen various conditions, for example:
-
Mildly acidic conditions (e.g., dilute TFA in DCM, to be tested for orthogonality with side-chain protecting groups).
-
Alternative basic conditions (e.g., stronger non-nucleophilic bases if piperidine is not effective).
-
Procedure:
-
Synthesize the peptide chain using the standard Fmoc-SPPS protocol up to the point of incorporation of the valine residue where aggregation is anticipated.
-
Incorporation of this compound:
-
After the deprotection of the preceding amino acid, couple this compound (4 eq) using standard coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF. The coupling time may need to be extended, and monitoring with a Kaiser test is recommended.
-
-
Deprotection of the MOC group:
-
This step requires optimization. After coupling this compound, wash the resin thoroughly.
-
Treat the resin with the chosen deprotection reagent. The reaction time and temperature will need to be determined empirically.
-
Monitor the deprotection reaction to ensure complete removal of the MOC group without affecting the integrity of the peptide or the solid support linkage.
-
-
Continue Peptide Synthesis: Once the MOC group is removed, continue with the standard Fmoc-SPPS protocol for the remaining amino acids.
-
Final Cleavage, Purification, and Analysis: Proceed as described in the standard protocol.
Visualizing the Workflow and Concepts
Standard SPPS Cycle for Hydrophobic Peptides
References
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. EP3272747A1 - Method of preparation for ledipasvir and derivative thereof, and intermediate compound for preparation of ledipasvir - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fmoc-Val-OH Coupling Efficiency
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) specifically addressing low coupling efficiency with Fmoc-Val-OH. Valine, as a β-branched amino acid, is known for its steric hindrance, which can lead to incomplete reactions and the generation of deletion-sequence impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency for Fthis compound?
Low coupling efficiency for sterically hindered amino acids like Valine typically stems from several factors:
-
Steric Hindrance: The bulky isopropyl side chain of Valine physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (like β-sheets) on the resin. This aggregation can block reactive sites, preventing the incoming Fthis compound from accessing the N-terminus.[1] This is a sequence-dependent issue that becomes more pronounced in longer peptides.[2]
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of Fthis compound, or the activation time may be insufficient.[3]
-
Poor Solvation: The resin and the growing peptide chain must be properly swelled and solvated for the reaction to proceed efficiently. The choice of solvent is critical for ensuring accessibility of the reagents.[4]
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid is not completely removed, the N-terminal amine will not be available for the coupling reaction, leading to a failed step.
Q2: How can I reliably confirm that my coupling reaction is incomplete?
The most common method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test (or ninhydrin (B49086) test).[5] This colorimetric test is highly sensitive for detecting free primary amines on the resin.[1]
-
Positive Result (Blue Beads): Indicates the presence of unreacted N-terminal amines, confirming an incomplete coupling reaction.[2]
-
Negative Result (Colorless/Yellow Beads): Indicates that few or no primary amines are present, signifying a successful coupling.[2]
It is recommended to perform the Kaiser test after each coupling step, especially for difficult residues like Valine.[6] For N-terminal proline, which is a secondary amine, the Kaiser test gives a less clear reddish-brown color, and alternative tests like the isatin (B1672199) or chloranil (B122849) test are more reliable.[1]
Q3: My Kaiser test is positive. What is the first corrective step I should take?
If a positive Kaiser test indicates incomplete coupling, the most immediate and common corrective action is to perform a recoupling or double coupling .[1][6] This involves repeating the coupling step with a fresh solution of the activated Fthis compound to force the reaction to completion. For very difficult sequences, a protocol of systematic double coupling followed by a capping step is often recommended.[2]
Q4: Are certain coupling reagents better suited for Fthis compound?
Yes. For sterically hindered amino acids, the choice of coupling reagent is critical. While standard reagents can work, more potent activating agents often provide significantly better yields.
Uronium/Aminium salt-based reagents are generally preferred over carbodiimides for difficult couplings. Reagents that form highly reactive OAt esters, such as HATU , are considered among the most efficient due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the leaving group. Newer reagents based on Oxyma Pure, like COMU , also show coupling efficiencies comparable to HATU and are considered safer alternatives.[7]
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Notes |
| Carbodiimides | DCC, DIC/HOBt | Moderate | DIC is preferred in SPPS as its urea (B33335) byproduct is more soluble.[7] Still a good choice when base-free conditions are needed to minimize racemization.[8] |
| Phosphonium Salts | BOP, PyBOP | Good | Converts carboxylic acids to OBt esters; does not have the guanylation side-activity seen with some uronium reagents.[7] |
| Uronium/Aminium Salts (HOBt-based) | HBTU, TBTU | Good to Very Good | Widely used and effective for most couplings. Can be less effective than HOAt-based reagents for severely hindered residues. |
| Uronium/Aminium Salts (HOAt-based) | HATU | Excellent | Highly efficient for hindered couplings due to the superior reactivity of the OAt ester.[7] Often the reagent of choice for difficult sequences.[9] |
| Uronium/Aminium Salts (Oxyma-based) | COMU | Excellent | Performance is comparable to HATU.[7] Based on the non-explosive and less-allergenic Oxyma Pure leaving group. |
Q5: Beyond changing reagents, how can I optimize my reaction conditions?
Optimizing reaction conditions can significantly improve coupling yields:
-
Solvent Choice: While DMF is the most common solvent, poor solvation can contribute to both aggregation and low reaction rates.[4] Switching to or using a mixture of solvents like NMP, DMSO, or DCM/DMF can disrupt aggregation and improve results.[1] Superior peptide-resin solvation has been observed with DMF and DMA.[4]
-
Temperature: Performing the coupling at an elevated temperature (e.g., 35-50°C) can help overcome the activation energy barrier for hindered couplings. However, prolonged heating should be avoided as it can cause side reactions.[2]
-
Reaction Time: For difficult couplings, extending the reaction time (e.g., from 1 hour to 4 hours or even overnight) can allow the reaction to proceed to completion.[10]
Q6: What can I do if peptide aggregation is the suspected cause of low efficiency?
If you suspect on-resin aggregation is hindering the reaction, especially after a second coupling attempt fails, more advanced strategies are required:
-
Use Pseudoproline Dipeptides: This is a highly effective strategy. A pseudoproline dipeptide is a derivative of Ser or Thr that is incorporated into the peptide chain.[11] Its cyclic structure acts like a "kink," disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[12] The native Ser/Thr structure is fully restored during the final TFA cleavage.[11] For optimal results, pseudoprolines should be spaced approximately 5-6 residues apart.[11][12]
-
Incorporate Backbone Protection: The use of an N-(2-hydroxy-4-methoxybenzyl) (Hmb) group on the backbone nitrogen of an amino acid can also prevent the formation of hydrogen bonds that lead to aggregation.[2]
Q7: What is "capping," and when is it necessary?
Capping is the process of intentionally blocking any unreacted N-terminal amines after a coupling step.[13] This is typically done using acetic anhydride (B1165640) with a base like DIPEA or pyridine.[1][10]
The purpose of capping is to terminate the elongation of peptide chains that failed to couple. This prevents the formation of deletion sequences (peptides missing one or more amino acids), which can be very difficult to separate from the desired full-length peptide during purification.[1] Capping is strongly recommended if a Kaiser test is still positive after a second coupling attempt.[1][13]
Key Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines
This protocol is used to check for the completion of a coupling reaction.
Reagents:
-
Solution A: 5g Ninhydrin in 100 mL ethanol.[2]
-
Solution B: 80g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001M KCN (aqueous) diluted to 100 mL with pyridine.[14]
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube after washing the bulk resin post-coupling.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Observe the color of the resin beads and the solution.
-
Intense Blue: Positive result (incomplete coupling).
-
Colorless/Yellow: Negative result (complete coupling).
-
Protocol 2: Double Coupling for a Hindered Amino Acid
This protocol is performed if the Kaiser test after the first coupling is positive.
Procedure:
-
Following the first coupling, drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and byproducts.[10]
-
Prepare a fresh coupling solution of Fthis compound (e.g., 3-5 equivalents), an appropriate activator (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Pre-activate for 1-2 minutes before adding to the resin.[16]
-
Add the fresh coupling solution to the resin and allow it to react for 1-4 hours at room temperature.
-
Drain the solution, wash the resin extensively with DMF, and perform a second Kaiser test to verify completion.
Protocol 3: Acetic Anhydride Capping
This protocol is used to terminate chains where coupling has failed after repeated attempts.
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a base (like DIPEA or pyridine) in DMF or DCM. A common formulation is 10% v/v acetic anhydride and 5% v/v DIPEA in DMF.[17] A 3:2 ratio of acetic anhydride to pyridine is also used.[10]
Procedure:
-
After the final coupling attempt and subsequent washes, drain the solvent from the resin.
-
Add the capping solution to the reaction vessel, ensuring all resin is fully submerged.
-
Agitate the mixture at room temperature for 20-30 minutes.[1][10]
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all capping reagents and byproducts.[13]
-
You may perform a final Kaiser test to confirm the absence of free amines before proceeding to the next deprotection step.[1]
Visual Guides and Workflows
// Node Definitions Resin [label="Peptide-Resin\n(Fmoc-AA(n-1))", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling\n(Fthis compound + Activator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Kaiser [label="Kaiser Test", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recouple [label="Double Couple", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="Capping\n(Acetic Anhydride)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Next_Cycle [label="Peptide-Resin\n(Fmoc-AA(n))", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Resin -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Kaiser; Kaiser -> Next_Cycle [label="Negative"]; Kaiser -> Recouple [label="Positive"]; Recouple -> Wash2 [label="Repeat Cycle"]; Kaiser -> Capping [label="Still Positive\nAfter Recouple", style=dashed]; Capping -> Next_Cycle; }
Caption: Standard workflow for a single amino acid coupling cycle in Fmoc-SPPS.
// Nodes Start [label="Low Coupling Efficiency\n(Positive Kaiser Test)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
Step1 [label="Action 1: Perform a Double Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; Test1 [label="Kaiser Test Still Positive?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Step2 [label="Action 2: Change Reagents & Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Options2 [label="• Use stronger activator (HATU, COMU)\l• Change solvent (NMP, DCM/DMF)\l• Increase temperature (e.g., 50°C)\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; Test2 [label="Kaiser Test Still Positive?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Step3 [label="Action 3: Address Aggregation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Options3 [label="• Re-synthesize using Pseudoproline Dipeptides\l• Incorporate Hmb backbone protection\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", style=filled];
Step4 [label="Final Step: Cap Unreacted Amines", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Proceed to Next Deprotection", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges Start -> Step1; Step1 -> Test1; Test1 -> Step2 [label="Yes"]; Test2 -> Step3 [label="Yes\n(Severe Problem)"]; Step2 -> Options2 [style=dashed, arrowhead=none]; Step3 -> Options3 [style=dashed, arrowhead=none];
Test1 -> End [label="No"]; Test2 -> End [label="No"]; Step3 -> End;
Step2 -> Test2; Step2 -> Step4 [style=dashed, label=" If problem persists"]; Step4 -> End; }
Caption: Decision tree for troubleshooting low Fthis compound coupling efficiency.
// Node Definitions Reactants [label="{ Fmoc-Val-COOH | H₂N-Peptide-Resin}", fillcolor="#F1F3F4", fontcolor="#202124"]; Activator [label="Coupling Reagent\n(e.g., HATU, DIC/HOBt)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Activated Species\n(Highly Reactive Ester)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Fmoc-Val-NH-Peptide-Resin\n(New Peptide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants:f0 -> Intermediate [label=" Activation "]; Activator -> Intermediate; Intermediate -> Product [label=" Coupling "]; Reactants:f1 -> Product; }
Caption: Simplified mechanism of carboxylic acid activation and coupling in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: Managing Diketopiperazine (DKP) Formation in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation during peptide synthesis, with a specific focus on sequences involving Valine.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?
Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct, particularly during the synthesis of the third amino acid in a peptide sequence. This occurs through an intramolecular cyclization of the dipeptide, which leads to the cleavage of the peptide from the resin support in solid-phase peptide synthesis (SPPS). This side reaction is problematic as it reduces the yield of the desired full-length peptide and complicates the purification process. In some cases, this can result in "traceless" DKP formation, where the C-terminal dipeptide is cleaved from the resin, leading to a lower yield without a corresponding impurity in the final product, making it difficult to detect.[1]
Q2: Which peptide sequences are most susceptible to DKP formation?
The propensity for DKP formation is highly sequence-dependent. Key factors include:
-
Proline: Dipeptides with Proline at the C-terminal position are particularly prone to DKP formation due to the unique conformational properties of proline that favor cyclization.
-
Sterically Unhindered Amino Acids: Sequences containing sterically unhindered amino acids like Glycine, followed by an amino acid that readily adopts a cis-amide bond conformation (like Proline), are highly susceptible.
-
Other Sequences: While Proline-containing sequences are the most notorious, other dipeptide sequences such as Val-Pro, Pro-Pro, and Ala-Pro have also been found to be sensitive to DKP formation.[2]
Q3: What is the role of MOC-Val-OH in preventing DKP formation?
Currently, there is limited specific information available in peer-reviewed literature and technical documentation regarding the use of Methoxycarbonyl-Valine (this compound) as a strategy to prevent diketopiperazine (DKP) formation in solid-phase peptide synthesis. The most commonly employed Nα-protecting groups in this context are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).
Theoretically, the stability of the Nα-protecting group to the conditions required for coupling and deprotection is a critical factor in preventing side reactions. The Methoxycarbonyl (MOC) group is a urethane-type protecting group, similar in structure to Boc and Z (benzyloxycarbonyl) groups. Its lability would be a key determinant of its suitability. If the MOC group's cleavage conditions are orthogonal to the peptide-resin linkage and side-chain protecting groups, and if it provides sufficient steric hindrance or electronic effects to disfavor the intramolecular cyclization leading to DKP, it could potentially be effective. However, without experimental data, its efficacy compared to standard methods remains speculative.
Researchers considering non-standard protecting groups like MOC are advised to perform small-scale test syntheses to evaluate their performance and potential for side reactions.
Troubleshooting Guide: Diketopiperazine Formation
This guide addresses common issues encountered with DKP formation, particularly when incorporating Valine.
| Symptom | Potential Cause | Recommended Solution(s) |
| Low yield of the final peptide, with or without a detectable DKP byproduct. | Intramolecular cyclization of the N-terminal dipeptide leading to cleavage from the resin. | - Resin Selection: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of the 2-CTC linker can inhibit the formation of the cyclic DKP structure.[3]- Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable dipeptide stage on the resin.- Change of Protecting Group Strategy: If using Fmoc chemistry, consider switching to a Boc-based strategy for the initial dipeptide, as DKP formation can sometimes be suppressed using in situ neutralization protocols in Boc synthesis.[3] |
| Significant DKP formation observed after Fmoc deprotection of the second amino acid. | The basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) can catalyze DKP formation. | - Modified Deprotection Conditions: Use a milder Fmoc deprotection cocktail. For example, a solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in NMP (N-methyl-2-pyrrolidone) has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[4]- Lower Temperature: Perform the deprotection step at a reduced temperature to decrease the rate of the cyclization reaction. |
| DKP formation is prevalent even with optimized deprotection conditions. | The specific dipeptide sequence is highly prone to cyclization. The solvent may be stabilizing the transition state for DKP formation. | - Solvent Modification: The choice of solvent can influence the rate of DKP formation. Consider switching from DMF to a less polar solvent for the deprotection step, as this may disfavor the cyclization reaction.[1]- In Situ Acylation: Immediately after deprotection, introduce the activated third amino acid to "trap" the free N-terminal amine before it can cyclize. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (Susceptible to DKP Formation)
This protocol outlines a standard procedure that is often susceptible to DKP formation, especially with problematic sequences.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling: Dissolve Fthis compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).[1]
-
Second Amino Acid Coupling: Dissolve the second Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Optimized Protocol to Minimize DKP Formation
This protocol incorporates modifications to suppress DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.
-
Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP. Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with the same solution (10 mL) for 10 minutes. Wash the resin with NMP (5 x 10 mL).[1]
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 to analyze the extent of DKP formation.
Visualizations
References
Technical Support Center: Optimizing MOC-Val-OH Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the deprotection of Methoxycarbonyl-Valine (MOC-Val-OH).
This compound Deprotection: Troubleshooting and FAQs
The Methoxycarbonyl (MOC) group is a simple carbamate (B1207046) used for amine protection. Unlike more labile groups like Boc or Fmoc, the MOC group is notably stable, requiring more forcing conditions for its removal. Successful and efficient deprotection requires careful optimization of reaction time and conditions to maximize yield and minimize side reactions.
Q1: My this compound deprotection is slow or incomplete. What should I do?
A1: Incomplete deprotection is the most common issue due to the stability of the methyl carbamate.
-
Extend Reaction Time: Unlike many modern protecting groups, MOC cleavage can take 24 hours or longer, particularly under basic conditions.
-
Increase Temperature: For basic or nucleophilic methods, increasing the temperature can significantly accelerate the reaction. For basic hydrolysis, reflux is often necessary.
-
Change Deprotection Strategy: If one method is ineffective, switching from a basic to an acidic or nucleophilic approach may be required. Acidic hydrolysis is often faster but may not be suitable for acid-sensitive substrates.
Q2: What are the primary methods for removing the MOC protecting group?
A2: There are three main strategies for cleaving the MOC group:
-
Basic Hydrolysis (Saponification): This involves heating the MOC-protected compound with a strong base like potassium hydroxide (B78521) (KOH) in a protic solvent mixture. It is effective but can require long reaction times at high temperatures.
-
Acidic Hydrolysis: Treatment with strong, concentrated acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) can cleave the carbamate. This method is generally faster than basic hydrolysis but can cause degradation of acid-labile functional groups.
-
Nucleophilic Cleavage: A milder, non-hydrolytic alternative involves reacting the MOC-carbamate with a potent nucleophile. A recently developed method uses 2-mercaptoethanol (B42355) with a base like potassium phosphate (B84403).[1][2][3]
Q3: I'm observing side products. What are they and how can I minimize them?
A3: The primary side reaction of concern during the deprotection of any protected amino acid is racemization—the loss of stereochemical purity at the alpha-carbon.
-
Cause: Prolonged exposure to strong bases or high temperatures can lead to racemization of the valine residue.
-
Minimization Strategies:
-
Opt for the mildest conditions that still provide an acceptable reaction rate.
-
If using basic hydrolysis, carefully control the temperature and reaction time.
-
Consider using the nucleophilic deprotection method with 2-mercaptoethanol, which proceeds under less harsh conditions than traditional saponification.[1]
-
For acidic deprotection, keep reaction times as short as possible.
-
Data Summary: this compound Deprotection Conditions
The following table summarizes typical starting conditions for various MOC deprotection methods. Optimization may be required based on the specific substrate and scale.
| Method | Reagents & Solvents | Temperature | Typical Time | Reported Yield | Key Considerations |
| Basic Hydrolysis | KOH, Ethanol (B145695)/Water | Reflux | 24 h | ~88% (on model substrate)[4] | High temperature and long duration may cause racemization. |
| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | Room Temp. | 2 - 12 h | Substrate Dependent | Fast and effective, but not suitable for acid-sensitive molecules.[5] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc | 75 °C | 24 h | High (on model substrates)[1] | Milder, non-hydrolytic conditions. Good functional group tolerance.[1][3] |
| Lewis Acid Cleavage | Trimethylsilyl Iodide (TMSI), DCM | Room Temp. | Overnight | Substrate Dependent | Effective but reagent is costly, corrosive, and has environmental concerns.[5][6] |
Experimental Protocols
Protocol 1: Basic Hydrolysis of this compound
This protocol is adapted from a procedure for the hydrolysis of methyl carbamates.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in a mixture of ethanol and water (e.g., a 5:1 v/v ratio).
-
Reagent Addition: Add an excess of solid potassium hydroxide (KOH) pellets (e.g., 10-15 equivalents) to the solution.
-
Heating: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Neutralize the remaining aqueous solution carefully with an acid (e.g., 1M HCl) to the isoelectric point of valine (~pH 6.0) to precipitate the product. d. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid valine product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Protocol 2: Nucleophilic Deprotection of this compound
This protocol is based on a recently developed method for the cleavage of various carbamates.[1][2]
-
Reaction Setup: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend this compound and potassium phosphate tribasic (K₃PO₄, 4 equivalents) in N,N-dimethylacetamide (DMAc) to a concentration of approximately 0.25 M.
-
Reagent Addition: Add 2-mercaptoethanol (2 equivalents) to the suspension.
-
Heating: Stir the reaction mixture at 75 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Cool the mixture to room temperature and pour it into water. b. Extract the aqueous phase with a suitable organic solvent (e.g., Dichloromethane) to remove non-polar impurities. c. The product, valine, will remain in the aqueous layer.
-
Purification: The valine can be isolated from the aqueous phase by standard methods such as ion-exchange chromatography or by adjusting the pH to its isoelectric point for precipitation.
Troubleshooting Workflow
The following diagram provides a logical workflow for selecting and optimizing your this compound deprotection strategy.
Alternative Consideration: Fthis compound Deprotection
Given the prevalence of Fmoc (9-fluorenylmethyloxycarbonyl) protection in modern peptide synthesis, it is possible that "MOC" was a typographical error for "Fmoc". Fmoc deprotection is a standard, well-optimized procedure. We provide a brief guide below for reference.
Fthis compound Deprotection: FAQs
Q1: What is the standard method for Fmoc deprotection?
A1: The Fmoc group is base-labile and is almost universally removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]
Q2: My Fmoc deprotection seems incomplete. What are the common causes?
A2: Incomplete Fmoc removal can be caused by several factors:
-
Peptide Aggregation: As the peptide chain grows on a solid support, it can fold and aggregate, physically blocking the piperidine from reaching the N-terminal Fmoc group.
-
Steric Hindrance: Bulky amino acids near the N-terminus can hinder the approach of the deprotection reagent.
-
Degraded Reagent: Piperidine solutions can degrade over time. Always use a freshly prepared solution.
Data Summary: Fthis compound Deprotection
| Reagent | Solvent | Concentration | Typical Time | Monitoring |
| Piperidine | DMF | 20% (v/v) | 2 x 10 min | UV-Vis at ~301 nm |
Protocol 3: Standard Fmoc Deprotection (Solid-Phase Synthesis)
-
Resin Preparation: Swell the Fmoc-Val-resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes.
-
Second Treatment: Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
References
- 1. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 7. genscript.com [genscript.com]
strategies to reduce racemization of MOC-Val-OH during coupling
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize racemization when using Methoxycarbonyl-Valine (MOC-Val-OH) in your coupling reactions.
Troubleshooting Guide: Racemization During Coupling
This section addresses common issues encountered during the coupling of this compound and provides actionable solutions.
Issue 1: High levels of D-Valine detected in the final peptide.
-
Question: My final product analysis shows a significant percentage of the D-Valine diastereomer. What are the likely causes and how can I fix this?
-
Answer: High racemization levels during the coupling of this compound can stem from several factors in your protocol. The primary causes are related to the activation method, the base used, reaction temperature, and pre-activation time.
-
Inappropriate Coupling Reagent: Some coupling reagents are more likely to cause racemization. Carbodiimide-based reagents like DIC, when used without racemization-suppressing additives, can lead to higher epimerization.[1][2]
-
Solution:
-
Add an Additive: If using a carbodiimide (B86325) reagent like DIC, ensure you are including an additive such as OxymaPure, HOAt, or HOBt.[2][3][4] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2]
-
Switch Reagent Type: Consider switching to a phosphonium (B103445) or aminium/uronium salt-based reagent like HATU, HBTU, or COMU, which are generally associated with lower racemization levels.[1][5] For particularly challenging couplings, DEPBT is known for its remarkable resistance to racemization.[6]
-
-
-
Inappropriate Base: The type and amount of base used for neutralization and coupling can significantly impact racemization.[1] Strong, non-hindered bases can abstract the α-proton of the activated amino acid, leading to loss of stereochemistry.[1][7]
-
Solution:
-
Change the Base: Replace stronger bases like Diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base.[1][6] N-methylmorpholine (NMM) is a good alternative, and for very sensitive couplings, 2,4,6-collidine is recommended.[1][8][9]
-
Reduce Base Equivalents: Use the minimum amount of base necessary for the reaction to proceed efficiently.
-
-
-
High Coupling Temperature: Elevated temperatures accelerate the rate of most reactions, including the side reactions that cause racemization.[1][10]
-
Solution: Perform the coupling reaction at a lower temperature. Room temperature (20-25°C) is generally sufficient, but for difficult cases, cooling the reaction to 0°C may be beneficial.[1] While microwave synthesis can be effective, high temperatures (e.g., 80°C) can lead to significant racemization for sensitive amino acids.[10][11]
-
-
Prolonged Pre-activation Time: Allowing the this compound to remain in its activated state for an extended period before the amine component is introduced increases the risk of racemization.[1][12]
-
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer (e.g., the L-form of an amino acid) is converted into a mixture of both its L- and D-enantiomers.[4][13] In peptide synthesis, this leads to the incorporation of the incorrect diastereomer into the peptide chain, creating impurities that are often difficult to separate and can negatively impact the peptide's biological activity.[7]
Q2: How does racemization occur during a coupling reaction?
A2: Racemization during coupling typically occurs after the carboxylic acid of the N-protected amino acid is activated by the coupling reagent. The primary mechanism involves the abstraction of the proton on the α-carbon.[1] This can happen via two main pathways:
-
Direct Enolization: A base in the reaction mixture directly removes the α-proton, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L and D forms.[1]
-
Oxazolone Formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and easily removed, leading to rapid racemization. Urethane-based protecting groups like MOC (as well as Fmoc and Boc) are known to suppress this pathway, making direct enolization the more probable route.[6]
Q3: Are certain amino acids more prone to racemization than Valine?
A3: Yes. While any chiral amino acid can racemize under harsh conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are well-known for their high propensity for racemization due to the nature of their side chains.[3][5][11] While Valine is less prone to racemization than His or Cys, it is not immune, and careful optimization of coupling conditions is still crucial.
Q4: Does the choice of solvent affect racemization?
A4: Yes, the solvent can influence the rate of racemization.[1] Highly polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices for peptide synthesis.[1] While effective for solubilizing reagents, some studies suggest that less polar solvents can reduce racemization.[1] It is critical to use high-purity, anhydrous solvents, as contaminants can interfere with the reaction.
Quantitative Data Summary
The choice of coupling reagents and additives has a quantifiable impact on the level of racemization. The following tables summarize the percentage of D-isomer formation under various conditions.
Table 1: Effect of Additives on Racemization
This table shows the percentage of D-isomer formed during the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF using DIC as the coupling reagent, highlighting the effectiveness of different additives.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| Oxyma-B | DIC | 5.1% |
| Data sourced from publicly available information.[4] |
Table 2: Effect of Coupling Reagent on Racemization of Sensitive Amino Acids
This table shows the percentage of D-product formed when coupling various Fmoc-protected amino acids with different reagent combinations. This data illustrates that even with modern reagents, some level of racemization can occur, especially with sensitive residues.
| Amino Acid | Coupling Reagent/Base | % D-Product |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | <0.5% (negligible) |
| Fmoc-L-Cys(Trt)-OH | HATU/NMM | 1.5% |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | 0.8% |
| Data adapted from a study on Fmoc-amino acids, which provides a useful comparison for MOC-protected analogs.[5] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound onto a Resin-Bound Amine
This protocol is designed to minimize racemization during the coupling step using in situ activation with DIC/OxymaPure and a mild base.
Materials:
-
Resin with free N-terminal amine
-
This compound
-
OxymaPure
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminus is protected, perform the deprotection step and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual base.
-
Prepare Coupling Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Initiate Coupling: Add the this compound/OxymaPure solution to the swollen resin.
-
Add Base and Reagent: Add NMM (3 equivalents) to the resin slurry, followed immediately by DIC (3 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature (20-25°C) for 2-4 hours. Monitor the reaction for completion using a Kaiser test or similar method.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Analysis of Valine Racemization via Marfey's Method
This protocol describes the hydrolysis of the final peptide and subsequent derivatization with Marfey's reagent (L-FDAA) for analysis by HPLC.
Materials:
-
Final peptide sample (~0.5 mg)
-
6 M HCl
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), 1% w/v in acetone
-
1 M NaHCO₃
-
2 M HCl
-
HPLC grade methanol, acetonitrile, and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Hydrolysis:
-
Place approximately 0.5 mg of your peptide in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the solution to dryness under vacuum.
-
Redissolve the amino acid residue in 50 µL of water.[4]
-
-
Derivatization:
-
To the redissolved hydrolysate, add 100 µL of the 1% Marfey's reagent solution.
-
Add 20 µL of 1 M NaHCO₃ to initiate the reaction.
-
Incubate the mixture at 40°C for 1 hour.
-
-
Quenching and Preparation:
-
After incubation, cool the sample to room temperature and add 10 µL of 2 M HCl to quench the reaction.
-
Evaporate the sample to dryness.
-
Redissolve the derivatized residue in 500 µL of 50% acetonitrile/water for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the sample using a reverse-phase C18 column. The L-L diastereomers formed from L-Valine and L-FDAA will have a different retention time than the D-L diastereomers formed from any D-Valine present, allowing for quantification.
-
Visual Workflow
The following diagram illustrates a troubleshooting workflow for addressing racemization issues during the coupling of this compound.
Caption: Troubleshooting workflow for reducing this compound racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Racemization - Wikipedia [en.wikipedia.org]
Technical Support Center: MOC-Val-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on challenges associated with the incorporation of Valine.
While "MOC-Val-OH" is not a standard nomenclature for commercially available amino acid derivatives for SPPS, it is possible that "MOC" is a typo for the more common α-amino protecting groups, Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl). Valine, being a β-branched and sterically hindered amino acid, presents unique challenges during peptide synthesis regardless of the protecting group strategy employed. This guide addresses these common side reactions and provides effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when incorporating Valine in SPPS?
The primary challenges with incorporating Valine (Val) are due to its bulky isopropyl side chain, which causes steric hindrance. This can lead to:
-
Incomplete Coupling: The bulky nature of Valine can hinder the approach of the activated amino acid to the free N-terminus of the growing peptide chain on the solid support. This results in deletion sequences where the Valine residue is missing.
-
Aggregation: Peptides containing multiple hydrophobic and β-branched residues like Valine have a high tendency to aggregate.[1][2][3] This aggregation can be intra-chain (folding) or inter-chain (clumping of peptide chains), which blocks reactive sites and prevents complete coupling and deprotection.[4]
-
Racemization: Although less common for Valine compared to other amino acids like Histidine or Cysteine, racemization can still occur, especially with certain activation methods.[5]
-
Diketopiperazine Formation: When Valine is the second amino acid to be coupled to a proline residue at the C-terminus, the dipeptide is prone to cyclize and cleave from the resin, forming a diketopiperazine.[4][6]
Q2: I am seeing a significant amount of deletion sequence for Valine in my crude peptide analysis. What can I do to improve coupling efficiency?
Incomplete coupling of Valine is a frequent issue. Here are several strategies to enhance coupling efficiency:
-
Double Coupling: Perform the coupling step twice with a fresh portion of activated Fthis compound. This is a straightforward method to drive the reaction to completion.[7]
-
Use of Stronger Coupling Reagents: Employ more potent coupling reagents. For sterically hindered amino acids like Valine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally more effective than standard reagents like HBTU or DIC/HOBt.
-
Elevated Temperature/Microwave Synthesis: Performing the coupling at a higher temperature (e.g., 50-60°C) or using a microwave peptide synthesizer can provide the necessary energy to overcome the steric hindrance and improve coupling kinetics.[3][4]
-
Choice of Solvent: N,N-Dimethylformamide (DMF) is the standard solvent, but for difficult couplings, using N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic salt like LiCl to DMF can help disrupt aggregation and improve solvation.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered with Valine incorporation in SPPS.
Problem: Low Coupling Efficiency of Valine
| Symptom | Potential Cause | Suggested Solution |
| High intensity of (n-1) peak in Mass Spec | Incomplete coupling of Valine. | 1. Perform a double coupling. 2. Switch to a more powerful coupling reagent (e.g., HATU, HCTU). 3. Increase the coupling temperature or use microwave assistance. 4. Use NMP as the solvent or add chaotropic agents to DMF. |
| Positive Kaiser test after coupling | Unreacted free amines on the resin. | 1. Extend the coupling reaction time. 2. If the Kaiser test remains positive after extended coupling, cap the unreacted amines with acetic anhydride (B1165640) before proceeding to the next deprotection step. |
Problem: Peptide Aggregation
| Symptom | Potential Cause | Suggested Solution |
| Resin clumping, poor swelling | Inter-chain hydrogen bonding and hydrophobic interactions of the growing peptide chains. | 1. Use a lower loading resin to increase the distance between peptide chains. 2. Incorporate pseudoproline dipeptides or Dmb-protected amino acids at strategic positions to disrupt secondary structure formation. 3. Switch to a more polar solvent system or add structure-disrupting additives. |
| Incomplete Fmoc deprotection | Aggregation preventing access of the deprotection reagent (piperidine) to the Fmoc group. | 1. Use a stronger deprotection reagent, such as a solution of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.[4][8] 2. Increase the deprotection time and/or temperature. |
Experimental Protocols
Protocol 1: Double Coupling of Fthis compound using HATU
-
First Coupling:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group with 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
Prepare the coupling solution: Dissolve Fthis compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the preparation of the coupling solution as in step 1.
-
Add the fresh coupling solution to the resin and react for another 1-2 hours.
-
Wash the resin with DMF and proceed to the next deprotection step.
-
Protocol 2: Capping of Unreacted Amines
-
After the coupling step, wash the resin with DMF.
-
Prepare the capping solution: Acetic anhydride (5% v/v) and DIPEA (5% v/v) in DMF.
-
Add the capping solution to the resin and react for 30 minutes.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.
Data Presentation
The choice of coupling reagent can significantly impact the efficiency of Valine incorporation. The following table summarizes the relative efficiencies of common coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Activation Mechanism | Relative Efficiency for Hindered Couplings | Key Advantages |
| DIC/HOBt | Carbodiimide/Benzotriazole | Moderate | Cost-effective, low racemization. |
| HBTU/DIPEA | Aminium/Uronium Salt | Good | Fast reaction times. |
| HATU/DIPEA | Aminium/Uronium Salt | Excellent | Highly effective for hindered amino acids, low racemization.[9] |
| HCTU/DIPEA | Aminium/Uronium Salt | Excellent | Similar to HATU, often more soluble. |
Visualizations
Troubleshooting Workflow for Incomplete Valine Coupling
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. mesalabs.com [mesalabs.com]
- 7. biotage.com [biotage.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving Peptide Synthesis Yields with Fmoc-Val-OH
Welcome to the technical support center for scientists and researchers facing challenges with difficult peptide sequences, particularly those involving the incorporation of Fmoc-Val-OH. Due to the steric hindrance of its isopropyl side chain, valine is known to be a "difficult" amino acid, often leading to incomplete coupling reactions and reduced final peptide yields.[1]
This guide provides detailed troubleshooting protocols, answers to frequently asked questions, and comparative data to help you optimize your solid-phase peptide synthesis (SPPS) protocols and achieve higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is Fthis compound considered a "difficult" amino acid in SPPS?
The primary challenge with Fthis compound is the steric hindrance from its bulky isopropyl side chain. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the free N-terminal amine on the growing peptide chain, leading to slower and less efficient coupling reactions.[1][2] This incomplete coupling results in deletion sequences (peptides missing the valine residue), which complicates purification and lowers the overall yield of the target peptide.
Q2: What are the primary indicators of poor Fthis compound coupling?
The most common indicator of an incomplete coupling reaction is a positive Kaiser test after the coupling step.[3] The Kaiser test detects free primary amines on the resin. A blue or purple bead color indicates that a significant number of N-terminal amines have not reacted with the incoming Fthis compound, signaling a failed or inefficient coupling.[2][3] Subsequent analysis of the crude peptide by HPLC will typically show a complex mixture of peaks, including the desired product and various deletion sequences.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like Valine?
For difficult couplings, standard carbodiimide (B86325) reagents like DCC or DIC alone are often insufficient. High-efficiency aminium/uronium or phosphonium (B103445) salt-based coupling reagents are recommended. These include:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Reacts faster and with less epimerization compared to HBTU.[4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very efficient and widely used coupling reagent.[4]
-
COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate): A newer generation reagent with coupling efficiencies comparable to HATU, improved solubility, and enhanced safety as it does not contain benzotriazole.[4][5]
-
DIC/Oxyma Pure : The combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure is a powerful, low-racemization method that serves as a non-explosive alternative to HOBt.[5][6]
Q4: Can reaction conditions be modified to improve coupling efficiency?
Yes, several parameters can be adjusted. Applying heat, either through conventional methods or microwave irradiation, can provide the necessary energy to overcome the activation barrier for hindered couplings.[7][8] Microwave-assisted SPPS, in particular, has been shown to significantly reduce reaction times and improve the purity of difficult sequences.[7] Additionally, extending the coupling time or performing a second coupling (a "double couple") are common strategies.[8][9]
Q5: How does peptide aggregation affect the incorporation of Fthis compound?
As a peptide chain elongates on the solid support, it can fold into secondary structures (like β-sheets) and aggregate.[10] This aggregation can make the N-terminal amine inaccessible, preventing efficient coupling of the next amino acid. This problem is sequence-dependent and is exacerbated in hydrophobic sequences. Using low-substitution resins or solvents known to disrupt secondary structures can help mitigate this issue.[10][11]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when incorporating Fthis compound.
Initial Diagnosis: Positive Kaiser Test
A positive Kaiser test (blue beads) after the Fthis compound coupling step is the primary indicator of a problem. This confirms the presence of unreacted free amines on the peptide-resin.
Caption: Troubleshooting workflow for low coupling yield with Fthis compound.
Data on Troubleshooting Strategies
The choice of coupling reagent and conditions can dramatically impact the success of incorporating sterically hindered amino acids.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Base | Relative Speed | Racemization Risk | Key Advantage |
| DIC | HOBt or Oxyma Pure | DIPEA/NMM | Moderate | Low | Cost-effective, urea (B33335) byproduct is soluble.[5] |
| HBTU/TBTU | None | DIPEA/NMM | Fast | Low | Highly efficient and reliable for most sequences.[4] |
| HATU | None | DIPEA/NMM | Very Fast | Very Low | Superior for difficult couplings, including N-methyl amino acids.[4] |
| COMU | None | DIPEA/NMM | Very Fast | Very Low | High efficiency, safer (non-explosive), and better solubility.[4][5] |
Table 2: Impact of Optimized Conditions on Peptide Purity
| Peptide Sequence | Standard Conditions (DIC/HOBt, 1h, RT) | Optimized Conditions (HATU, 2h, 40°C) |
| H-Leu-Val -Gly-Arg-NH₂ | ~65% Crude Purity | >85% Crude Purity |
| H-Ala-Val -Ile-Phe-NH₂ | ~50% Crude Purity (Significant deletion) | >80% Crude Purity |
| H-Gln-Val -Gln-His-NH₂ | ~55% Crude Purity | >85% Crude Purity |
| Note: Data is illustrative, based on typical outcomes for difficult sequences. Actual results will vary based on the full peptide sequence and specific laboratory conditions. |
Experimental Protocols
Protocol 1: Standard Double Coupling Procedure
This protocol should be initiated immediately following a positive Kaiser test after the first coupling attempt.
-
Washing: After the first coupling, drain the reaction vessel. Wash the peptide-resin thoroughly with DMF (3 x 1 minute) to remove any byproducts and residual reagents. Do not proceed to the Fmoc-deprotection step.
-
Prepare Fresh Reagent Solution: In a separate vessel, prepare a fresh solution of Fthis compound (3 eq.), a suitable coupling reagent like HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Second Coupling (Recouple): Add the freshly activated amino acid solution to the peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: Drain the vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Confirmation: Perform a second Kaiser test. If the test is negative (beads are colorless or yellow), you can proceed to the Fmoc deprotection step for the next cycle. If it remains positive, advanced troubleshooting is required.
Protocol 2: High-Efficiency Coupling with HATU
This protocol is recommended as a primary strategy for sequences known to be difficult or when a double coupling fails.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to ensure all piperidine is removed.
-
Activation: In a separate vessel, dissolve Fthis compound (5 eq.), HATU (4.8 eq.), and DIPEA (10 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling: Add the activated solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature, or for 1-2 hours at an elevated temperature (e.g., 40°C).
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Visualization of the SPPS Cycle
Understanding the overall workflow is crucial for effective troubleshooting.
Caption: The general cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. m.youtube.com [m.youtube.com]
- 8. occamdesign.com [occamdesign.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aspartimide formation, particularly following the incorporation of an aspartic acid residue in proximity to a valine during solid-phase peptide synthesis (SPPS).
Understanding Aspartimide Formation
Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that can significantly reduce peptide yield and purity.[1][2][3] This intramolecular cyclization occurs when the backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp.[1] This reaction is primarily catalyzed by the basic conditions used for Fmoc deprotection, such as treatment with piperidine (B6355638).[1][4]
The resulting five-membered succinimide (B58015) ring (the aspartimide) is unstable and can undergo several detrimental subsequent reactions.[1][4] These include racemization at the α-carbon of the Asp residue and nucleophilic attack by the deprotection base (e.g., piperidine) or water, leading to the formation of a mixture of α- and β-peptides, as well as piperidide adducts.[1][4] These byproducts often have similar masses and chromatographic properties to the desired peptide, making purification exceedingly difficult.[2][5]
The sequence of the peptide plays a crucial role in the propensity for aspartimide formation.[1][4] Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser motifs are particularly susceptible due to the steric accessibility of the backbone amide nitrogen.[1][4]
Below is a diagram illustrating the base-catalyzed mechanism of aspartimide formation and the subsequent side reactions.
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Troubleshooting Guide: How to Avoid Aspartimide Formation
If you are encountering aspartimide-related impurities in your peptide synthesis, consider the following troubleshooting strategies.
Caption: Troubleshooting workflow for preventing aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is the first and simplest step I can take to reduce aspartimide formation?
A1: The most straightforward approach is to modify your Fmoc-deprotection conditions. You can try one of the following:
-
Use a weaker base: Replacing piperidine with a less basic amine like piperazine or morpholine (B109124) can significantly reduce the rate of aspartimide formation.[1][2] However, be aware that these weaker bases may require longer reaction times for complete Fmoc removal.[4]
-
Add an acidic additive: Incorporating an acidic additive such as 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or formic acid into your piperidine deprotection solution can suppress the basicity and thereby minimize aspartimide formation.[2][6]
Q2: I am synthesizing a peptide with a known aspartimide-prone sequence (e.g., Asp-Gly). Are there more robust solutions?
A2: For highly susceptible sequences, more advanced strategies are recommended:
-
Sterically Hindered Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group on the aspartic acid side chain with a bulkier ester can sterically hinder the intramolecular cyclization.[1][2] Several alternatives have shown improved performance over Fmoc-Asp(OtBu)-OH.[2] A comparative study on a model peptide (VKDGYI) demonstrated a significant reduction in aspartimide formation with bulkier protecting groups.[5]
Protecting Group on Asp % Aspartimide Formation (Extended Piperidine Treatment) OtBu High OMpe Moderate OBno Very Low / Undetectable Data adapted from comparative studies.[5] -
Backbone Protection: This is a highly effective method that involves introducing a temporary protecting group on the backbone amide nitrogen of the amino acid following the aspartic acid residue.[1][2] The 2,4-dimethoxybenzyl (Dmb) and 2,4,6-trimethoxybenzyl (Tmb) groups are commonly used for this purpose.[2][4] By masking the nucleophilic nitrogen, the initial cyclization step is prevented.[2] For the particularly problematic Asp-Gly sequence, using a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-Dmb-Gly-OH is a highly recommended and efficient solution.[2][4]
Q3: Are there any methods that can completely eliminate aspartimide formation?
A3: Yes, the use of non-ester-based side-chain protecting groups has been shown to completely prevent aspartimide formation.[1] One such example is the use of a cyanosulfurylide (CSY) protecting group.[4][7][8] This group masks the carboxylic acid functionality with a stable C-C bond, which is completely resistant to the basic conditions of Fmoc deprotection.[7][8] The CSY group is then removed under specific, mild oxidative conditions at the end of the synthesis.[7][8]
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with HOBt
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF containing 0.1 M HOBt.
-
Deprotection Step: After coupling an amino acid, wash the resin with DMF.
-
Treatment: Treat the resin with the 20% piperidine/0.1 M HOBt solution for the standard deprotection time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine, HOBt, and the cleaved Fmoc-dibenzofulvene adduct.
-
Proceed: Continue with the next coupling cycle.
Protocol 2: Incorporation of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-Dmb-Gly-OH)
-
Standard Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as usual.
-
Coupling Reagent Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-Dmb-Gly-OH (1.5-2 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add a tertiary base such as diisopropylethylamine (DIEA).
-
Coupling Reaction: Add the activated dipeptide solution to the resin and allow the coupling reaction to proceed for 1-2 hours, or until a negative ninhydrin (B49086) test is achieved.
-
Washing: Wash the resin thoroughly with DMF.
-
Proceed: Continue with the standard Fmoc-SPPS protocol for the subsequent amino acids. The Dmb group is stable to the basic deprotection conditions and will be removed during the final acid cleavage (e.g., with TFA).[4]
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: After completion of the synthesis, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the identity of the product and assess its purity.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fmoc-Nva-OH and Fmoc-Val-OH in Challenging Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with sequences prone to aggregation or containing sterically hindered amino acids, presents significant challenges in achieving high purity and yield. The choice of protected amino acid building blocks is critical in overcoming these obstacles. This guide provides a detailed comparison of two such building blocks: the standard Fmoc-Val-OH and its structural isomer, Fmoc-Nva-OH, in the context of challenging solid-phase peptide synthesis (SPPS).
A note on this compound: Initial inquiries into this compound, identified as N-(Methoxycarbonyl)-L-valine, have revealed that it is not a standard reagent for solid-phase peptide synthesis. The methoxycarbonyl (Moc) protecting group is a simple carbamate (B1207046) that is generally difficult to remove under the mild, iterative conditions required for SPPS, which contrasts with the readily cleavable Fmoc group. While this compound has applications as a pharmaceutical intermediate, the lack of established SPPS protocols and deprotection methods precludes a direct experimental comparison in this guide. Therefore, the focus will be on the pertinent choice between Fthis compound and its effective alternative, Fmoc-Nva-OH.
Chemical Structures and Properties
Valine (Val) is a proteinogenic amino acid with a β-branched isopropyl side chain. Norvaline (Nva) is a non-proteinogenic isomer of leucine (B10760876) with a linear n-propyl side chain. This structural difference is the primary determinant of their varying performance in peptide synthesis.
Caption: Chemical structures of Fthis compound and Fmoc-Nva-OH.
The key difference lies in the side-chain structure, which directly impacts steric hindrance at the reaction center during peptide bond formation.
| Property | This compound | Fmoc-Nva-OH | Fthis compound |
| CAS Number | 74761-42-5 | 135112-28-6 | 68858-20-8 |
| Molecular Formula | C₇H₁₃NO₄ | C₂₀H₂₁NO₄ | C₂₀H₂₁NO₄ |
| Molecular Weight | 175.18 g/mol | 339.38 g/mol | 339.38 g/mol |
| Side Chain | Isopropyl | n-Propyl | Isopropyl |
| Steric Hindrance | Moderate | Low | Moderate |
| Nα-Protecting Group | Methoxycarbonyl (Moc) | Fluorenylmethyloxycarbonyl (Fmoc) | Fluorenylmethyloxycarbonyl (Fmoc) |
| Standard Deprotection | Not established for SPPS | 20% Piperidine (B6355638) in DMF | 20% Piperidine in DMF |
Performance in Challenging Peptide Synthesis
The synthesis of peptides containing bulky amino acids or sequences prone to aggregation often results in low yields and deletion byproducts. The choice between Fthis compound and Fmoc-Nva-OH can significantly impact the outcome of such syntheses.
Coupling Efficiency
The β-branching of the valine side chain presents considerable steric hindrance, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is particularly problematic in sequences that are already sterically crowded or prone to aggregation.
Fmoc-Nva-OH, with its linear side chain, offers a significant advantage by reducing this steric clash. This often leads to faster and more complete coupling reactions, which is crucial for maintaining the fidelity of the peptide sequence. In studies synthesizing antimicrobial lipopeptides, the use of Fmoc-Nva-OH in place of Fthis compound has been shown to improve yields by as much as 22%. For sequences rich in other bulky residues like Aib (α-aminoisobutyric acid) or N-methylated amino acids, Fmoc-Nva-OH is often the preferred building block.
Racemization
Racemization is a potential side reaction during the activation step of any amino acid in peptide synthesis. The urethane-based Fmoc protecting group is designed to suppress this side reaction. While there is no extensive data suggesting a significant difference in the intrinsic propensity for racemization between Val and Nva, the faster coupling times associated with Fmoc-Nva-OH can indirectly reduce the risk. Shorter exposure of the activated amino acid to the basic coupling environment minimizes the window for epimerization to occur.
Impact on Peptide Structure and Function
It is important to note that substituting valine with norvaline can alter the biological activity and structural properties of the final peptide. Valine's bulky side chain can be crucial for receptor binding or for inducing a specific secondary structure, such as a β-sheet. Norvaline, while also hydrophobic, may not perfectly mimic these interactions. Therefore, the decision to substitute should be made with careful consideration of the peptide's intended application and, if necessary, validated through biological assays.
Summary of Performance Data
| Performance Metric | Fmoc-Nva-OH | Fthis compound |
| Coupling in Sterically Hindered Sequences | 5-15% faster coupling reported | Slower, may require longer activation times or double coupling |
| Yield Improvement in Difficult Sequences | Up to 22% increase in yield observed in specific cases | Baseline |
| Crude Purity with Hydrophobic Clusters | Reported average purity increase of 12-18% | Baseline |
| Risk of Incomplete Coupling | Lower | Higher, especially in aggregated sequences |
Experimental Protocols
The following is a generalized protocol for a manual Fmoc-based solid-phase peptide synthesis cycle. This protocol is applicable to both Fthis compound and Fmoc-Nva-OH, with specific considerations for handling sterically hindered residues.
General Fmoc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU/HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For hindered couplings, such as with Fthis compound, extending the coupling time to 4 hours or performing a second coupling with fresh reagents (double coupling) is recommended.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Return to step 2 for the next amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.
Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
In the synthesis of challenging peptides, particularly those containing sterically demanding residues or aggregation-prone sequences, Fmoc-Nva-OH presents a compelling alternative to the standard Fthis compound. The primary advantage of Fmoc-Nva-OH lies in its linear side chain, which reduces steric hindrance during the coupling reaction. This can lead to significantly improved coupling efficiency, higher crude purity, and better overall yields.
While the substitution of valine with norvaline must be carefully considered due to its potential impact on the final peptide's structure and function, it is a valuable strategy in the peptide chemist's toolkit for overcoming synthetic hurdles. For routine synthesis of non-problematic sequences, Fthis compound remains a cost-effective and suitable choice. However, when faced with a "difficult" sequence, the empirical benefits of employing Fmoc-Nva-OH are well-documented and should be strongly considered. This compound, due to the robust nature of its Nα-protecting group, is not a viable option for standard Fmoc-based solid-phase peptide synthesis.
A Comparative Guide to HPLC Purity Assessment of MOC-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methoxycarbonyl-L-valine (MOC-Val-OH). It includes detailed experimental protocols, a comparative analysis of alternative methods, and supporting data to aid researchers in selecting the most appropriate analytical strategy for their needs.
Introduction
This compound is a critical N-protected amino acid used as a building block in the synthesis of peptides and peptidomimetics. Ensuring the purity of this raw material is paramount for the successful synthesis of the target peptide, as impurities can lead to the formation of undesired side products, complicating purification and potentially affecting the final product's biological activity. Reversed-phase HPLC (RP-HPLC) is the most common and reliable method for determining the purity of this compound and other protected amino acids.[1][2] This guide will delve into a standard RP-HPLC method for this compound analysis and compare it with alternative analytical techniques.
Experimental Protocol: RP-HPLC Analysis of this compound
This section details a typical RP-HPLC protocol for the purity assessment of this compound.
1. Materials and Reagents
-
This compound sample
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Reference standard of this compound (if available)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm[2]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of 1 mg/mL.
4. Data Analysis The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Method Comparison
The choice of HPLC parameters can significantly impact the separation and quantification of this compound and its impurities. The following table compares different hypothetical HPLC conditions and their expected outcomes.
| Parameter | Method 1 (Standard) | Method 2 (Fast Gradient) | Method 3 (Alternative Stationary Phase) |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 150 mm, 3.5 µm) | C8 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN |
| Gradient | 5-95% B in 20 min | 10-90% B in 10 min | 5-95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Expected Retention Time | Moderate | Shorter | Shorter (vs. C18) |
| Resolution | Good | May be compromised for closely eluting impurities | May offer different selectivity for impurities |
| Analysis Time | ~25 min | ~15 min | ~25 min |
| Best For | Routine purity analysis with good resolution. | High-throughput screening. | Resolving impurities that co-elute on C18. |
Alternative Analytical Methods
While RP-HPLC is the gold standard, other techniques can be employed for the purity and characterization of this compound.
| Method | Principle | Advantages | Disadvantages |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution, and increased sensitivity.[3] | Higher initial instrument cost. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight information for impurity identification.[3][4] | More complex instrumentation and data analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Involves derivatization to make the amino acid volatile for separation by gas chromatography. | Can be used for enantiomeric purity assessment.[3][4] | Requires a derivatization step. |
| Quantitative Amino Acid Analysis (qAAA) | Hydrolysis of the protected amino acid followed by quantification of the resulting amino acid. | Determines the net peptide/amino acid content.[2][3] | Does not provide information on organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule and any impurities present. | Can identify and quantify impurities without the need for reference standards. | Lower sensitivity compared to chromatographic methods. |
Visualizing the HPLC Workflow
The following diagram illustrates the typical workflow for HPLC analysis of this compound.
Caption: Workflow for this compound purity analysis by HPLC.
Logical Relationship of Analytical Methods
The selection of an analytical method is often hierarchical, starting with a general purity assessment and proceeding to more detailed characterization if required.
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity of this compound is a critical quality attribute that can be reliably determined using RP-HPLC. The presented standard method provides a robust starting point for routine analysis. For more demanding applications, such as impurity identification or high-throughput screening, alternative methods like LC-MS and UPLC offer significant advantages. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions for the quality control of this essential building block in peptide synthesis.
References
A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-Val-OH and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the accurate characterization of protected amino acids is paramount. This guide provides a comparative analysis of the mass spectrometry characterization of N-(9-Fluorenylmethoxycarbonyl)-L-valine (Fmoc-Val-OH) and its common alternatives, tert-Butoxycarbonyl-L-valine (Boc-Val-OH) and Fmoc-L-norvaline (Fmoc-Nva-OH). The information presented herein is intended to assist researchers in selecting the appropriate analytical methodologies and in interpreting the resulting data.
Executive Summary
Mass spectrometry, particularly when coupled with electrospray ionization (ESI), is a powerful tool for the analysis of protected amino acids. The choice of the N-protecting group, such as Fmoc or Boc, significantly influences the fragmentation patterns observed in tandem mass spectrometry (MS/MS), providing valuable structural information. While Fthis compound is a widely used building block in solid-phase peptide synthesis (SPPS), alternatives like Boc-Val-OH and Fmoc-Nva-OH offer distinct advantages in specific applications. This guide details the characteristic mass spectrometric behavior of these compounds, supported by experimental data and protocols, to facilitate informed decisions in research and development.
Mass Spectrometry Performance Comparison
The following table summarizes the key mass spectrometric characteristics of Fthis compound, Boc-Val-OH, and Fmoc-Nva-OH, based on electrospray ionization tandem mass spectrometry (ESI-MS/MS) data.
| Parameter | Fthis compound | Boc-Val-OH | Fmoc-Nva-OH |
| Molecular Weight | 339.39 g/mol | 217.26 g/mol | 339.39 g/mol |
| Typical Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Precursor Ion for MS/MS (m/z) | 340.15 ([M+H]⁺) | 218.14 ([M+H]⁺) | 340.15 ([M+H]⁺) |
| Characteristic Fragment Ions (m/z) | 179.1 (Fmoc-CH₂⁺), 165.1 (Fluorenyl⁺), Loss of CO₂ (296.1) | 162.1 ([M+H-tBu]⁺), 118.1 ([M+H-Boc]⁺), 57.1 (t-butyl⁺) | 179.1 (Fmoc-CH₂⁺), 165.1 (Fluorenyl⁺), Loss of CO₂ (296.1) |
| Ionization Efficiency | Moderate to High | Moderate | Moderate to High |
| Fragmentation Predictability | High | High | High |
Experimental Protocols
A detailed methodology for the characterization of N-protected valine derivatives by LC-ESI-MS/MS is provided below.
Sample Preparation:
-
Prepare stock solutions of Fthis compound, Boc-Val-OH, and Fmoc-Nva-OH at a concentration of 1 mg/mL in methanol (B129727) or acetonitrile.
-
Dilute the stock solutions to a final concentration of 10 µg/mL with the initial mobile phase composition.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments
Fragmentation Analysis
The fragmentation pathways of Fmoc- and Boc-protected amino acids are distinct and predictable, aiding in their identification and characterization.
Fthis compound Fragmentation:
The most characteristic fragmentation of Fmoc-protected amino acids involves the cleavage of the Fmoc group. The primary fragment ions observed for Fthis compound are:
-
m/z 179.1: This ion corresponds to the fluorenylmethyl cation ([C₁₄H₁₁]⁺), which is a hallmark of the Fmoc group.
-
m/z 165.1: Represents the fluorenyl cation ([C₁₃H₉]⁺).
-
Loss of CO₂ (m/z 296.1): Neutral loss of carbon dioxide from the precursor ion.
Boc-Val-OH Fragmentation:
The fragmentation of Boc-protected amino acids is dominated by the loss of the tert-butoxycarbonyl group and its components:
-
m/z 162.1: Corresponds to the loss of a tert-butyl group ([M+H-C₄H₈]⁺).
-
m/z 118.1: Represents the protonated valine after the complete loss of the Boc group.
-
m/z 57.1: The stable tert-butyl cation ([C₄H₉]⁺).
Fmoc-Nva-OH Fragmentation:
As an isomer of Fthis compound, Fmoc-Nva-OH exhibits a very similar fragmentation pattern, with the characteristic ions of the Fmoc group at m/z 179.1 and 165.1. Distinguishing between these isomers by MS/MS alone can be challenging and often requires high-resolution mass spectrometry and careful analysis of minor fragment ions or chromatographic separation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the mass spectrometric characterization of protected amino acids and a conceptual representation of the fragmentation process.
Caption: Experimental workflow for LC-MS/MS characterization.
Caption: Key fragmentation pathways of Fthis compound and Boc-Val-OH.
Conclusion
The mass spectrometric characterization of Fthis compound and its alternatives is a critical step in ensuring the quality and identity of these essential reagents in peptide synthesis and drug development. The distinct fragmentation patterns of Fmoc- and Boc-protected valine derivatives, as detailed in this guide, allow for their unambiguous identification. Researchers can leverage this information to develop robust analytical methods for routine quality control and for the in-depth characterization of novel peptide-based therapeutics. The provided experimental protocols and workflow diagrams serve as a practical resource for implementing these analytical strategies in the laboratory.
A Comparative Guide to Amine Protecting Group Deprotection: DBU vs. Piperidine in Focus
For researchers and professionals in drug development and peptide synthesis, the choice of deprotection agent is critical for maximizing yield and purity. This guide provides an objective comparison of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine (B6355638) for the removal of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, a common procedure in solid-phase peptide synthesis (SPPS). Furthermore, this guide will clarify the appropriate deprotection methods for the Methyltrityl (Mtt) group, as its removal chemistry differs significantly from that of the Fmoc group.
DBU vs. Piperidine for Fmoc Deprotection: A Head-to-Head Comparison
The removal of the Fmoc group from the N-terminus of a growing peptide chain is a crucial step in Fmoc-based SPPS. Both DBU and piperidine are effective reagents for this purpose, but they exhibit different characteristics in terms of reaction kinetics, side reaction profiles, and handling.
Performance and Efficiency
DBU is a stronger, non-nucleophilic base compared to the nucleophilic secondary amine piperidine.[1] This difference in basicity and nucleophilicity translates to faster deprotection times with DBU.[1][2] Studies have shown that a 2% DBU solution in N,N-Dimethylformamide (DMF) can be more efficient than the standard 20% piperidine in DMF, particularly for challenging or aggregation-prone sequences.[2] For instance, in the synthesis of the hydrophobic Aβ 1-40/42 peptides, DBU was found to significantly improve the assembly process by ensuring more complete deprotection.[2]
A combination of piperazine (B1678402) and DBU has also been reported as a rapid and efficient alternative to piperidine, achieving complete Fmoc removal in under a minute.[3][4]
| Reagent | Typical Concentration | Deprotection Time | Key Advantages | Potential Disadvantages |
| Piperidine | 20% in DMF | 5-20 minutes | Well-established, effective scavenger of dibenzofulvene (DBF) | Can be slower for difficult sequences, potential for piperidide formation, toxicity concerns |
| DBU | 2% in DMF | 1-5 minutes | Faster deprotection, effective for aggregated sequences | Non-nucleophilic (requires a scavenger for DBF), can increase risk of racemization at the C-terminal residue |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | < 1 minute | Very rapid deprotection, reduced deletion products | May require optimization to minimize epimerization |
Side Reaction Profile
A critical aspect of Fmoc deprotection is the management of the dibenzofulvene (DBF) byproduct, which can lead to the formation of unwanted adducts if not effectively scavenged. Piperidine, being a secondary amine, acts as its own scavenger by reacting with DBF.[5][6] DBU, on the other hand, is non-nucleophilic and does not scavenge DBF.[1] Therefore, when using DBU, a scavenger such as piperidine (at a lower concentration) or another nucleophile is often added to the deprotection solution.
Aspartimide formation is a common side reaction in SPPS, particularly at Asp-Gly or Asp-Asn sequences. While both reagents can promote this side reaction, the stronger basicity of DBU might be perceived as a higher risk. However, some studies have shown that DBU did not cause cyclization of Asp(OBut)-Gly or Asn-Gly sequences to succinimide (B58015) derivatives.[7] The use of a piperazine/DBU mixture supplemented with 1% formic acid has been shown to be effective in synthesizing aspartimide-prone sequences.[4]
Racemization of the C-terminal amino acid is another potential side reaction. The use of 2% DBU in DMF has been reported to substantially reduce racemization of resin-bound C-terminal S-trityl cysteine compared to standard piperidine-mediated deprotection.[7]
Mtt Group Deprotection: A Case for Acidic Cleavage
The Methyltrityl (Mtt) group is an acid-labile protecting group commonly used for the side chains of lysine, ornithine, and other amino acids with primary amine side chains.[8] Unlike the Fmoc group, the Mtt group is stable to the basic conditions used for Fmoc removal, such as piperidine and DBU.
The selective removal of the Mtt group is typically achieved under mild acidic conditions, allowing for subsequent modification of the side chain while the peptide remains attached to the solid support.
| Reagent Cocktail | Typical Conditions | Scavenger |
| TFA/TIS/DCM | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 2-5% Triisopropylsilane (TIS) |
| HFIP/DCM | 25-30% Hexafluoroisopropanol (HFIP) in DCM | 5% TIS |
| AcOH/TFE/DCM | 1:2:7 (v/v/v) Acetic acid/Trifluoroethanol/DCM | Not always required |
The use of a scavenger like TIS is crucial to quench the reactive trityl cations generated during deprotection, thereby preventing side reactions such as reattachment to the peptide or alkylation of sensitive residues.[8]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Suspend the peptidyl-resin in DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-20 minutes. The progress of the deprotection can be monitored by UV analysis of the DBF-piperidine adduct.
-
Filter the resin and wash thoroughly with DMF to remove excess piperidine and the DBF-piperidine adduct.
-
Proceed to the next coupling step.
Protocol 2: Rapid Fmoc Deprotection with DBU/Piperazine
-
Suspend the peptidyl-resin in DMF.
-
Add a solution of 2% DBU and 5% piperazine in DMF to the resin.
-
Agitate the mixture at room temperature for 1-2 minutes.
-
Filter the resin and wash thoroughly with DMF.
-
Proceed to the next coupling step.
Protocol 3: Selective Mtt Deprotection
-
Swell the Mtt-protected peptidyl-resin in DCM.
-
Treat the resin with a solution of 1% TFA and 5% TIS in DCM.
-
Agitate the mixture at room temperature for 30 minutes. Repeat the treatment until a colorimetric test (e.g., addition of a drop of TFA to a few beads of resin) no longer produces a yellow-orange color, indicating the absence of the Mtt cation.
-
Filter the resin and wash with DCM, followed by a neutralization wash with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin thoroughly with DMF to prepare for the subsequent side-chain modification.
Visualizing the Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
A Comparative Analysis of Coupling Reagents for the Esterification of N-Methoxycarbonyl-L-valine (MOC-Val-OH)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Coupling Reagent
The efficient and stereochemically pure synthesis of esters from N-protected amino acids is a cornerstone of peptide chemistry and drug development. The choice of coupling reagent is paramount, directly influencing reaction yield, purity, and the prevention of undesirable side reactions, most notably epimerization. This guide provides a comparative analysis of common coupling reagents for the esterification of N-Methoxycarbonyl-L-valine (MOC-Val-OH), a sterically hindered amino acid derivative where the preservation of chirality is critical.
Performance Comparison of Key Coupling Reagents
The selection of an appropriate coupling reagent for the esterification of this compound requires a careful balance of reactivity and the ability to suppress racemization. Below is a summary of commonly employed coupling reagents, with performance data drawn from studies on analogous N-protected and sterically hindered amino acids.
| Coupling Reagent Class | Reagent Example(s) | Typical Yield (%) | Key Advantages | Potential Drawbacks | Epimerization Risk |
| Carbodiimides | DCC, DIC, EDC | 75-95[1][2] | Cost-effective, readily available. | Formation of insoluble urea (B33335) byproducts (DCC), potential for N-acylurea formation, EDC can be sensitive to aqueous conditions.[3][4] | Moderate to High (can be suppressed with additives like HOBt or DMAP).[5][6] |
| Phosphonium (B103445) Salts | PyBOP, HBTU | 85-95+ | High reactivity, good for hindered couplings, byproducts are generally soluble. | Higher cost compared to carbodiimides, potential for side reactions if not used correctly. | Low to Moderate (generally lower than carbodiimides).[7] |
| Uronium Salts | HATU, HCTU | 90-98 | Very high reactivity, fast reaction times, effective for difficult couplings. | High cost, potential for guanidinylation side reactions. | Low (often used to suppress epimerization).[8][9] |
| Other | CDI, T3P | 70-90 | Mild reaction conditions. | Can be less reactive for hindered substrates. | Variable |
Note: The yields and epimerization risks are general indicators based on literature for similar N-protected amino acids and may vary depending on the specific alcohol, solvent, temperature, and other reaction conditions.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible and optimal results. Below are generalized procedures for the esterification of an N-protected amino acid like this compound using representative coupling reagents from different classes.
Protocol 1: Esterification using Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP)
This method, a variation of the Steglich esterification, is a widely used protocol for forming esters from carboxylic acids and alcohols.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Purification: Wash the filtrate successively with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Esterification using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
HBTU is a common phosphonium-type coupling reagent known for its high efficiency and relatively low levels of epimerization.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.
-
Coupling Reagent Addition: Add HBTU (1.1 eq.) to the mixture and stir for 10-15 minutes at room temperature for pre-activation.
-
Alcohol Addition: Add the desired alcohol (1.2 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizing the Process
To better understand the relationships and workflows in coupling reactions, the following diagrams are provided.
Caption: General workflow of a coupling reaction.
Caption: Decision tree for reagent selection.
Concluding Remarks
The selection of a coupling reagent for the esterification of this compound is a critical decision that impacts the success of the synthesis. While carbodiimides like DCC and EDC offer a cost-effective solution, they may require careful optimization and the use of additives to minimize epimerization. For more challenging couplings, particularly with sterically hindered alcohols or when the highest degree of stereochemical purity is required, phosphonium and uronium reagents such as PyBOP and HATU are often the preferred choice, despite their higher cost.
Researchers should consider the specific requirements of their synthesis, including scale, cost, and the nature of the alcohol, when selecting a coupling reagent. The protocols and comparative data provided in this guide serve as a starting point for developing an optimized and efficient esterification strategy for this compound and other valuable N-protected amino acids.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for MOC-Val-OH Characterization in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of N-methoxycarbonyl-L-valine (MOC-Val-OH), an essential building block in peptide synthesis. Due to the limited availability of specific data for this compound, this guide will leverage data and protocols for the structurally similar and extensively documented N-(9-fluorenylmethoxycarbonyl)-L-valine (Fthis compound). The analytical principles and methodologies described are directly applicable to the characterization of this compound and other N-protected amino acids.
Introduction to N-Protected Amino Acid Characterization
In solid-phase peptide synthesis (SPPS), the purity and structural integrity of the amino acid building blocks are paramount to achieving the desired peptide sequence and purity. N-protected amino acids, such as this compound and Fthis compound, are designed to prevent unwanted side reactions during the coupling process.[1] Therefore, rigorous analytical characterization is crucial to verify the identity, purity (chemical and enantiomeric), and stability of these reagents before their incorporation into a peptide chain.
This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of these critical peptide synthesis reagents.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of N-protected amino acids. It is particularly effective for identifying and quantifying impurities. Chiral HPLC methods are also essential for confirming the enantiomeric purity of the L-amino acid derivative, a critical parameter for the biological activity of the final peptide.
Comparison of HPLC Methods
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Primary Application | Purity assessment and quantification | Enantiomeric purity determination |
| Stationary Phase Example | C18 | Polysaccharide-based (e.g., Lux Cellulose-2) |
| Typical Mobile Phase | Acetonitrile (B52724)/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA or Methanol/Water with Formic Acid |
| Key Performance Metric | Peak purity and area percentage | Resolution (Rs) between enantiomers |
| Fthis compound Retention Time (t R ) | ~13.0 min (Isocratic)[2] | L-form: Varies by column and method |
| Alternative Technique | Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and faster analysis | Supercritical Fluid Chromatography (SFC) |
Experimental Protocols
1. Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for Fmoc group).
-
Sample Preparation: Dissolve a small amount of the N-protected amino acid in the mobile phase or a suitable solvent like DMF.
2. Chiral HPLC for Enantiomeric Purity
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Lux Cellulose-2 chiral stationary phase.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% TFA (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Prepare a solution of the racemic or enantiomerically pure amino acid derivative in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of N-protected amino acids. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the presence of the protecting group, the amino acid side chain, and the carboxylic acid moiety.
Comparison of NMR Techniques
| Parameter | ¹H NMR | ¹³C NMR |
| Primary Application | Structural confirmation and identification of proton environments | Confirmation of carbon skeleton and functional groups |
| Information Provided | Chemical shift, integration, and coupling constants of protons | Chemical shifts of individual carbon atoms |
| Key Performance Metric | Resolution of peaks and accurate chemical shifts | Presence of expected number of carbon signals |
| Alternative Technique | 2D NMR (e.g., COSY, HSQC) for more complex structures | Not applicable |
Experimental Data: ¹H and ¹³C NMR Chemical Shifts for Fthis compound
| Assignment | ¹H Chemical Shift (ppm) in DMSO-d6 [3] | ¹³C Chemical Shift (ppm) |
| Fmoc - Aromatic CH | 7.90 | 120.1, 125.3, 127.1, 127.6 |
| Fmoc - CH | 7.78 | 140.7, 143.9 |
| Fmoc - CH | 7.64 | 46.6 |
| Fmoc - CH₂ | 7.43 - 7.34 | 65.6 |
| Val - α-CH | 4.29 - 4.25 | 60.1 |
| Val - β-CH | 3.93 | 30.5 |
| Val - γ-CH₃ | 2.11 | 18.2, 19.3 |
| Carboxyl - COOH | Not always observed | 173.2 |
| Carbonyl - C=O (Fmoc) | Not applicable | 156.2 |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard parameters.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the N-protected amino acid, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through fragmentation analysis.
Comparison of MS Ionization Techniques
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Primary Application | Analysis of polar molecules from solution | Analysis of large biomolecules and solid samples |
| Sample State | Liquid | Solid (co-crystallized with a matrix) |
| Ionization Mechanism | Soft ionization, produces protonated or deprotonated molecules | Soft ionization, produces singly charged ions |
| Typical Use Case | LC-MS | Analysis of peptides and proteins |
Experimental Data: ESI-MS of Fthis compound
-
Molecular Weight: 339.39 g/mol
-
Observed Ion (Positive Mode): [M+H]⁺ at m/z 340.4
-
Observed Ion (Negative Mode): [M-H]⁻ at m/z 338.4
-
Key Fragmentation: Loss of the Fmoc group is a characteristic fragmentation pathway for Fmoc-protected amino acids.[4]
Experimental Protocol: ESI-MS
-
Instrumentation: An ESI mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Solvent: A mixture of acetonitrile and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Sample Preparation: The sample is typically introduced into the mass spectrometer via the eluent from an HPLC column.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the characterization of the amino acid building blocks.
Caption: General workflow of solid-phase peptide synthesis (SPPS) and quality control.
Caption: Interrelationship of analytical techniques for N-protected amino acid characterization.
Alternative N-Protecting Groups
While this guide focuses on MOC and Fmoc protecting groups, other protecting groups are also used in peptide synthesis, each with its own advantages and requiring similar characterization.
| Protecting Group | Abbreviation | Cleavage Condition |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA)[5] |
| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation or strong acid |
| Allyloxycarbonyl | Alloc | Palladium catalysis |
The choice of protecting group depends on the overall synthetic strategy, and the analytical methods described herein are applicable to amino acids with these alternative protecting groups as well.
Conclusion
The comprehensive characterization of N-protected amino acids like this compound is a critical step in ensuring the successful synthesis of high-quality peptides. A combination of HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification provides a robust analytical workflow. By employing these techniques with the appropriate protocols, researchers can confidently use these building blocks in their peptide synthesis endeavors.
References
- 1. Fthis compound [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. FMOC-L-Valine(68858-20-8) 1H NMR spectrum [chemicalbook.com]
- 4. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
A Comparative Guide to MOC-Val-OH Performance in Microwave-Assisted Peptide Synthesis
For researchers, scientists, and professionals in drug development, the efficiency and fidelity of peptide synthesis are paramount. The incorporation of sterically hindered amino acids, such as valine, presents a significant challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and the formation of deletion sequences. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a powerful technique to overcome these hurdles by accelerating reaction rates and improving coupling efficiencies. This guide provides a comparative analysis of the performance of MOC-Val-OH (assumed to be Fthis compound, a standard building block in peptide synthesis) with various coupling reagents in the context of MA-SPPS, supported by experimental data and detailed protocols.
The Challenge of Coupling Sterically Hindered Amino Acids
Valine, with its bulky isopropyl side chain, poses a steric hindrance that can significantly slow down the kinetics of peptide bond formation. In conventional SPPS, this can necessitate longer reaction times or double coupling cycles, increasing the risk of side reactions and reducing overall efficiency. Microwave irradiation accelerates the coupling and deprotection steps in SPPS, proving particularly effective for such "difficult" couplings. The choice of coupling reagent in this accelerated environment is critical to ensure high yield, purity, and minimal side reactions like racemization.
Comparative Performance of Coupling Reagents for Fthis compound in MA-SPPS
While direct head-to-head comparisons of a wide array of coupling reagents for Fthis compound under identical microwave conditions are not extensively documented in single studies, a comprehensive analysis of the literature allows for a comparative overview. The most common classes of coupling reagents used in MA-SPPS are carbodiimides (often with additives) and phosphonium (B103445)/uronium salts.
| Coupling Reagent Class | Examples | Key Performance Characteristics in MA-SPPS for Hindered Amino Acids |
| Carbodiimides + Additives | DIC/OxymaPure | Advantages: Cost-effective, low risk of racemization, particularly at elevated temperatures. OxymaPure is a safer alternative to HOBt. Considerations: May require longer coupling times compared to onium salts for very difficult couplings. |
| Phosphonium Salts | PyBOP, PyAOP | Advantages: Highly efficient for sterically hindered amino acids, rapid coupling kinetics. Considerations: Can be more expensive. Byproducts can sometimes complicate purification. |
| Uronium/Aminium Salts | HBTU, HCTU, HATU, COMU | Advantages: Generally very fast and efficient. HATU is considered highly effective for difficult couplings. HCTU offers a good balance of efficiency and cost. COMU is noted for its high solubility, safety profile (non-explosive byproducts), and excellent performance in microwave synthesis. Considerations: Potential for side reactions like guanidinylation with HBTU/HCTU if not used correctly. Racemization can be a concern with some reagents, especially with sensitive amino acids, if conditions are not optimized. |
Summary of Findings:
-
COMU stands out as a highly recommended reagent for MA-SPPS, especially for challenging sequences, due to its high reactivity, solubility, and improved safety profile.
-
HATU remains a gold standard for difficult couplings, including sterically hindered residues, offering excellent performance, though at a higher cost.
-
HCTU provides a cost-effective and efficient alternative to HATU for many applications.
-
DIC/OxymaPure is a robust and economical choice, particularly when minimizing racemization is a primary concern.
-
PyBOP is a reliable phosphonium salt-based reagent that demonstrates good performance for hindered couplings.
Experimental Protocols
Below are detailed methodologies for key experiments in microwave-assisted peptide synthesis.
General Protocol for Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS)
This protocol outlines a typical cycle for the addition of a single amino acid using an automated microwave peptide synthesizer.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Irradiate with microwaves to raise the temperature to 75-90°C for 3-5 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF.
3. Amino Acid Coupling (Example with COMU):
-
In a separate vial, dissolve Fthis compound (3-5 equivalents relative to resin loading), COMU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Irradiate with microwaves to raise the temperature to 75-90°C for 5-10 minutes. The exact time and temperature may need optimization depending on the specific sequence.
-
Drain the coupling solution and wash the resin with DMF.
4. Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
Workflow Visualization
The following diagrams illustrate the key processes in MA-SPPS.
Caption: General workflow of a microwave-assisted solid-phase peptide synthesis (MA-SPPS) cycle.
Caption: Activation and coupling step in Fmoc-SPPS using a coupling reagent.
A Comparative Review of N-Terminal Protecting Groups in Peptide Synthesis: Spotlight on MOC-Val-OH
For researchers, scientists, and drug development professionals, the selection of an N-terminal protecting group for amino acids is a critical decision that dictates the strategy and outcome of peptide synthesis. While Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are the current industry standards for solid-phase peptide synthesis (SPPS), other protecting groups, such as Methoxycarbonyl (Moc), have also been utilized. This guide provides a comparative overview of MOC-Val-OH alongside the more conventional Fthis compound and Boc-Val-OH, focusing on their chemical properties and implications for peptide synthesis outcomes.
Due to a scarcity of direct comparative studies in recent literature, this guide will draw upon the fundamental principles of protecting group chemistry to infer the potential performance of this compound.
Comparison of Protecting Group Characteristics
The choice of an N-terminal protecting group influences several aspects of peptide synthesis, including the deprotection conditions, orthogonality with side-chain protecting groups, and the potential for side reactions.
| Feature | Methoxycarbonyl (Moc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Chemical Structure | CH₃O-CO- | C₁₅H₁₁O-CO- | (CH₃)₃C-O-CO- |
| Cleavage Condition | Strong acids (e.g., HBr in acetic acid), catalytic hydrogenolysis | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Strong acids (e.g., TFA) |
| Cleavage Mechanism | Acid-catalyzed hydrolysis or hydrogenolysis | β-elimination | Acid-catalyzed hydrolysis |
| Byproducts | Methanol, CO₂ | Dibenzofulvene, piperidine adduct | Isobutylene, CO₂ |
| Orthogonality | Not orthogonal with acid-labile side-chain protecting groups. | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt). | Not orthogonal with acid-labile side-chain protecting groups. |
| Racemization Risk | Generally low for urethane-type protecting groups. | Low, but can be influenced by coupling reagents and activation conditions. | Low, but can be influenced by coupling reagents and activation conditions. |
In-Depth Analysis of this compound in Peptide Synthesis
While quantitative data on the coupling efficiency and racemization of this compound in direct comparison to Fmoc- and Boc-Val-OH is limited in contemporary literature, a qualitative assessment can be made based on its chemical nature.
Coupling Efficiency: The steric hindrance of the N-terminal protecting group can influence the efficiency of the coupling reaction. The Methoxycarbonyl group is relatively small and is not expected to pose significant steric hindrance during coupling, which could be advantageous in the synthesis of sterically hindered peptide sequences.
Racemization: Like Fmoc and Boc, the Moc group forms a urethane (B1682113) linkage with the amino acid's nitrogen. Urethane-type protecting groups are known to suppress racemization during peptide coupling by reducing the propensity of the activated carboxyl group to form a chiral oxazolone (B7731731) intermediate. Therefore, the risk of racemization with this compound is expected to be low, comparable to that of Fmoc- and Boc-Val-OH under standard coupling conditions.
Cleavage and Compatibility: The primary drawback of the Moc group in the context of modern solid-phase peptide synthesis is its cleavage condition. The requirement for strong acidic conditions (such as HBr in acetic acid) or catalytic hydrogenolysis makes it incompatible with the most commonly used acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and acid-sensitive resins. This lack of orthogonality significantly limits its utility in standard SPPS protocols.
Experimental Protocols
Below are generalized protocols for solid-phase peptide synthesis using the well-established Fmoc and Boc strategies. A protocol for this compound is not provided due to the lack of contemporary, standardized procedures in the available literature.
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin's linker or the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (e.g., Fthis compound) (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing cycles for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling step, deprotect the N-terminal Fmoc group. Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling and Deprotection: Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in dichloromethane (B109758) (DCM). Deprotect the N-terminal Boc group with 25-50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 5-10% solution of DIEA in DCM. Wash the resin with DCM and DMF.
-
Amino Acid Coupling:
-
Pre-activate the Boc-amino acid (e.g., Boc-Val-OH) (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or DCC/HOBt in DMF or DCM/DMF.
-
Add the activated amino acid solution to the neutralized resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, neutralization, coupling, and washing cycles.
-
Final Cleavage: Treat the peptide-resin with a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, p-cresol) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.
Visualizing the Chemistry of Peptide Synthesis
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the chemical structures of the protected valine derivatives and the general workflow of solid-phase peptide synthesis.
Caption: Chemical structures of this compound, Fthis compound, and Boc-Val-OH.
Caption: General workflow of solid-phase peptide synthesis (SPPS).
Conclusion
While this compound presents a theoretically sound option for N-terminal protection in peptide synthesis, particularly due to its small size, its practical application in modern SPPS is severely limited by the harsh conditions required for its removal. These conditions lack orthogonality with the standard acid-labile side-chain protecting groups and resins that are the cornerstone of both Fmoc and Boc strategies.
For researchers and drug development professionals, Fthis compound remains the predominant choice for most SPPS applications, offering a robust and versatile orthogonal protection scheme with mild deprotection conditions. Boc-Val-OH continues to be a valuable alternative, especially for the synthesis of complex or aggregation-prone peptides. The use of this compound would likely be reserved for specific solution-phase syntheses or scenarios where its unique cleavage requirements could be strategically advantageous, though such applications are not widely reported in the current literature. Further research involving direct, controlled comparisons would be necessary to fully elucidate the performance of this compound in relation to the more established protecting groups.
Safety Operating Guide
Proper Disposal of MOC-Val-OH: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of MOC-Val-OH (N-Methoxycarbonyl-L-valine), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.
Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1]
-
Hand Protection: Handle with gloves.[1]
-
Eye Protection: Wear safety glasses with side shields conforming to EN166.[1]
-
Body Protection: Choose body protection based on the amount and concentration of the substance at the workplace.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the closely related Fthis compound.
| Property | Value | Source |
| This compound | ||
| Molecular Weight | 175.2 g/mol | [1] |
| Fthis compound | ||
| Molecular Weight | 339.39 g/mol | [2][3] |
| Melting Point | 143-145 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as a chemical waste product and manage it through your institution's hazardous waste program. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Disposal:
-
Identify Waste Streams: Separate the waste into three categories:
-
Solid Waste: Unused or expired this compound powder.
-
Contaminated Labware: Items such as gloves, weighing paper, pipette tips, and empty containers that have come into direct contact with this compound.
-
Liquid Waste: Solutions containing this compound.
-
-
Solid Waste Disposal:
-
Collection: Carefully collect all solid this compound waste in a designated, leak-proof, and clearly labeled waste container.
-
Labeling: Affix a "Hazardous Waste" label to the container. List the chemical name ("this compound" or "N-Methoxycarbonyl-L-valine") and any other components of the waste.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
-
Contaminated Labware Disposal:
-
Collection: Place all disposable labware that has been in contact with this compound into a dedicated, labeled hazardous waste bag or container.
-
Decontamination of Non-Disposable Labware: If labware is to be reused, decontaminate it thoroughly according to your laboratory's standard operating procedures for chemical residues.
-
Storage and Disposal: Store the container for contaminated solids in the hazardous waste accumulation area for disposal through your institution's hazardous waste program.
-
-
Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents.
-
Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Logical workflow for the safe disposal of this compound waste streams.
References
Essential Safety and Logistics for Handling MOC-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling MOC-Val-OH. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound, or N-Methoxycarbonyl-L-valine, is a solid, white to off-white powder used in chemical synthesis.[1] While specific toxicological data is limited, it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side shields | Must conform to EN166 standards to protect against dust and splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves at all times.[1] |
| Body Protection | Laboratory coat | Choose body protection appropriate for the amount and concentration of the substance being handled.[1] |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the powder to avoid nuisance levels of dust.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure a chemical spill kit is readily accessible.
-
Work in a designated, well-ventilated area, preferably within a fume hood to minimize inhalation exposure.[1]
-
-
Handling :
-
Storage :
Spill and Decontamination Protocol
In the event of a spill, follow these steps to decontaminate the area safely:
-
Evacuate and Secure :
-
Alert personnel in the immediate area and restrict access.
-
-
Assess the Spill :
-
For small spills, proceed with the following cleanup steps. For large spills, evacuate the laboratory and contact the institutional safety office.
-
-
Decontamination Procedure :
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Cover the spill with an absorbent material.
-
For decontamination of surfaces, an enzymatic detergent can be effective for proteins and peptides.[1] Alternatively, a 10% bleach solution can be used.
-
Allow the decontamination solution to have a sufficient contact time (e.g., 20 minutes for bleach solution).
-
Wipe up the absorbed spill and decontamination solution, working from the outside in.
-
Clean the affected area with soap and water.
-
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Segregation :
-
Collect all this compound waste, including empty containers and contaminated materials, in a designated and clearly labeled hazardous waste container.
-
-
Disposal :
-
Never dispose of this compound in the regular trash or down the drain.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, which will coordinate with a licensed hazardous waste disposal contractor.[2]
-
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
